molecular formula C6H8N2O B112726 3-Amino-6-methylpyridin-2-ol CAS No. 52334-79-9

3-Amino-6-methylpyridin-2-ol

Cat. No.: B112726
CAS No.: 52334-79-9
M. Wt: 124.14 g/mol
InChI Key: OPTKLLIHUWHIFL-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyridin-2-ol (CAS 52334-79-9) is a heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is cataloged as a pharmaceutical intermediate and a building block for heterocyclic compounds, particularly valuable in the synthesis of more complex chemical structures . Pyridine derivatives like this one are in great demand as synthons for a wide range of pharmaceutical products and serve as crucial building blocks for polymers with unique physical properties . Specifically, substituted pyridin-2-amines are important starting materials for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities similar to those of antiviral and immunosuppressive agents . Furthermore, novel classes of highly effective phenolic antioxidants have been developed based on structures such as 6-aminopyridin-3-ols, underscoring the research value of this chemical scaffold in material science . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the material safety data sheet (MSDS) prior to use, as this substance is harmful by inhalation, in contact with skin, and if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O/c1-4-2-3-5(7)6(9)8-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKLLIHUWHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569014
Record name 3-Amino-6-methylpyridin-2(1H)-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-79-9
Record name 3-Amino-6-methylpyridin-2(1H)-one
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Record name 3-amino-6-methylpyridin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Amino-6-methylpyridin-2-ol, a valuable pyridine derivative in medicinal chemistry and drug development. This document details the core synthetic strategy, including experimental protocols for key reactions, and presents quantitative data in a structured format.

Core Synthesis Strategy: A Two-Step Approach

The most established and efficient synthesis of this compound is achieved through a two-step process. This pathway commences with the nitration of the readily available starting material, 6-methylpyridin-2-ol. The resulting intermediate, 6-methyl-3-nitropyridin-2-ol, is then subjected to a reduction of the nitro group to yield the final amino product.

Synthesis_Pathway Start 6-Methylpyridin-2-ol Intermediate 6-Methyl-3-nitropyridin-2-ol Start->Intermediate Nitration (HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂/Pd-C)

Caption: Overall synthesis pathway for this compound.

Step 1: Nitration of 6-Methylpyridin-2-ol

The initial step involves the electrophilic nitration of the pyridine ring of 6-methylpyridin-2-ol. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). The directing effects of the existing substituents on the pyridine ring favor the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration

Materials:

  • 6-methylpyridin-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 6-methylpyridin-2-ol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Add the nitrating mixture dropwise to the solution of 6-methylpyridin-2-ol in sulfuric acid, keeping the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methyl-3-nitropyridin-2-ol.

  • The crude product can be further purified by recrystallization or column chromatography.

ParameterValue/Condition
Reactants 6-methylpyridin-2-ol, Nitric Acid, Sulfuric Acid
Temperature 0-5 °C (during addition)
Reaction Time Monitored by TLC
Work-up Quenching on ice, neutralization, extraction
Purification Recrystallization or Column Chromatography

Step 2: Reduction of 6-Methyl-3-nitropyridin-2-ol

The second and final step is the reduction of the nitro group of 6-methyl-3-nitropyridin-2-ol to the corresponding amino group, yielding this compound. Several reduction methods are effective for this transformation, with catalytic hydrogenation being a common and high-yielding approach.

Experimental Protocol: Catalytic Hydrogenation

This method utilizes hydrogen gas in the presence of a palladium catalyst on an activated charcoal support. It is a clean and efficient method for the reduction of aromatic nitro groups.

Materials:

  • 6-methyl-3-nitropyridin-2-ol (referred to as 6-Hydroxy-5-nitro-2-picoline in some literature)

  • Palladium on activated charcoal (10% Pd-C)

  • Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve 6-methyl-3-nitropyridin-2-ol in methanol in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd-C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for the specified duration (e.g., 12 hours).

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

ParameterValue/ConditionReference
Reactant 6-Hydroxy-5-nitro-2-picoline[1]
Catalyst Palladium on activated charcoal[1]
Solvent Methanol[1]
Hydrogen Pressure 750.075 - 4500.45 Torr[1]
Reaction Time 12 hours[1]
Yield 99%[1]
Alternative Reduction Methods

While catalytic hydrogenation is highly effective, other reduction methods can also be employed:

  • Reduction with Tin(II) Chloride (SnCl₂): The nitro group can be reduced using stannous chloride in the presence of a strong acid like hydrochloric acid.

  • Reduction with Iron (Fe) in Acidic Medium: A classic method involves the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid.

  • Reduction with Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder, metal-free alternative for the reduction of nitroarenes.

Reduction_Workflow cluster_reduction Reduction of 6-Methyl-3-nitropyridin-2-ol A Dissolve in Solvent (e.g., Methanol) B Add Catalyst (e.g., 10% Pd-C) A->B C Hydrogenation (H₂ pressure) B->C D Reaction Monitoring C->D E Catalyst Filtration D->E F Solvent Evaporation E->F G Product Isolation F->G

Caption: Experimental workflow for the catalytic hydrogenation step.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence of nitration followed by reduction. The described protocols, particularly the high-yielding catalytic hydrogenation for the reduction step, provide a robust framework for the laboratory-scale production of this important chemical intermediate. Researchers and drug development professionals can utilize this guide to efficiently access this compound for further derivatization and incorporation into novel molecular entities.

References

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the amino and hydroxyl groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, and discusses its potential biological significance.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented in the table below. It is important to note that while the basic identifiers are readily available, detailed experimental data for some physical properties remain limited in publicly accessible literature.

PropertyValueSource
CAS Number 52334-79-9[1][2][3][4]
Molecular Formula C₆H₈N₂O[1][2][3][4]
Molecular Weight 124.14 g/mol [1][2][3][4]
Appearance Not explicitly reported
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Not explicitly reported

Synthesis

The primary synthetic route reported for this compound involves the reduction of a nitro-substituted precursor.

Synthesis from 6-Hydroxy-5-nitro-2-picoline

A common method for the preparation of this compound is the reduction of 6-Hydroxy-5-nitro-2-picoline.[5] This transformation is a standard procedure in organic synthesis for converting an aromatic nitro group to an amino group.

Synthesis Reactant 6-Hydroxy-5-nitro-2-picoline Product This compound Reactant->Product Reduction Reagent Reducing Agent (e.g., H₂, Pd/C or SnCl₂, HCl) Reagent->Reactant

Synthesis of this compound.

Experimental Protocol: Reduction of 6-Hydroxy-5-nitro-2-picoline (General Procedure)

  • Dissolution: Dissolve 6-Hydroxy-5-nitro-2-picoline in a suitable solvent such as ethanol, methanol, or ethyl acetate in a reaction vessel designed for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically from a balloon or at a set pressure) at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not explicitly available in the reviewed literature. For definitive structural confirmation, these analytical techniques would be essential. Commercial suppliers of this compound may offer access to such data upon request.[6]

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of aminopyridine and aminopyridin-2-one derivatives has been extensively investigated for a range of biological activities, particularly as kinase inhibitors.

Kinase Inhibition

The 3-aminopyridin-2-one scaffold has been identified as a promising starting point for the development of inhibitors for various kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in cancer therapy.[7] The structural similarity of this compound to this scaffold suggests it could serve as a valuable fragment or starting material in the design of novel kinase inhibitors.

Kinase_Inhibition_Workflow cluster_screening Screening Phase cluster_optimization Lead Optimization Compound This compound (or derivative) Assay Kinase Inhibition Assay (e.g., HTRF) Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Lead->Preclinical Preclinical Development

General workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to assess the inhibitory potential of a compound against a specific kinase is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]

  • Reaction Setup: In a microplate, combine the target kinase, a biotinylated substrate peptide, and the test compound (this compound or its derivatives) in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation period, add a detection mixture containing a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.

  • Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Cytotoxicity Evaluation

As a preliminary step in drug discovery, it is crucial to evaluate the cytotoxic effects of new chemical entities. The MTT assay is a widely used colorimetric method for this purpose.

MTT_Assay_Workflow Start Seed Cells in a 96-well plate Treat Treat cells with This compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Workflow for an MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay (General)

The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT assay.[9]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

This compound is a chemical entity with confirmed basic structural properties. While detailed experimental data on its physical and spectroscopic properties are not widely published, its synthesis from 6-Hydroxy-5-nitro-2-picoline is a feasible route. The structural relationship of this compound to known kinase inhibitor scaffolds suggests its potential as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties.

References

3-Amino-6-methylpyridin-2-ol CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on 3-Amino-6-methylpyridin-2-ol, prepared for researchers, scientists, and professionals in drug development. This document provides in-depth information on its chemical properties, structure, and synthesis, with a focus on its relevance in scientific research.

Core Compound Information

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of 3-aminopyridin-2(1H)-one are noted for their potential as biologically active compounds, exhibiting properties such as antiradical and cytoprotective activities.[2]

Chemical Structure and CAS Number

The definitive identifier for this compound is its CAS number.

  • CAS Number: 52334-79-9[3][4][5]

  • Molecular Formula: C6H8N2O[3][4]

  • Molecular Weight: 124.14 g/mol [3][4][5]

  • Canonical SMILES: CC1=CC=C(C(=O)N1)N[6]

A hydrochloride salt of this compound is also available, with the CAS number 1257665-17-0.[6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical data for related aminopyridine compounds is presented below. Data for the specific title compound is limited; therefore, properties of structurally similar molecules are provided for context.

Property2-Amino-6-methylpyridine3-Amino-2-methylpyridine6-Methylpyridin-2-ol
CAS Number 1824-81-3[8][9][10]3430-10-2[11]3279-76-3
Molecular Formula C6H8N2[9]C6H8N2[11]C6H7NO
Molecular Weight 108.14 g/mol [8][9]108.14 g/mol [11]109.13 g/mol [12]
Melting Point 40-44 °C[8][9]-164-167 °C
Boiling Point 208-209 °C[8]--
Appearance Yellow Crystalline Solid[9]Solid-

Synthesis and Experimental Protocols

Synthesis from 6-Hydroxy-5-nitro-2-picoline

One of the known synthetic pathways to produce this compound involves the reduction of the nitro group of 6-Hydroxy-5-nitro-2-picoline.[5] This is a common method for introducing an amino group onto an aromatic ring.

General Experimental Protocol (Hypothetical Reduction):

  • Dissolution: The starting material, 6-Hydroxy-5-nitro-2-picoline, is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the mixture.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.

  • Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield the final this compound.

synthesis_workflow start Start Material: 6-Hydroxy-5-nitro-2-picoline step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Catalyst (e.g., Pd/C) step1->step2 step3 Hydrogenation (H2 atmosphere) step2->step3 step4 Reaction Monitoring (TLC/HPLC) step3->step4 step5 Filtration to remove catalyst step4->step5 step6 Solvent Evaporation step5->step6 step7 Purification (Recrystallization) step6->step7 end Final Product: This compound step7->end

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

Aminopyridine scaffolds are of significant interest in medicinal chemistry and drug discovery.[13] They serve as crucial intermediates and building blocks for synthesizing a wide range of pharmaceutical compounds.[14][15]

Potential Therapeutic Areas:

  • Oncology: Certain aminopyridine and aminopyrimidine derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is a target in hepatocellular carcinoma.[16]

  • Inflammatory Conditions: Analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[17]

  • Neurological Disorders: Research into 3-Amino-6-methoxy-2-methylpyridine suggests its utility as an intermediate in developing pharmaceuticals for neurological conditions.[14][15]

  • Antiviral and Antimicrobial Agents: Some derivatives of 3-aminopyridin-2(1H)-one have demonstrated antiviral activity.[2] The broader class of aminopyridines is also explored for activity against neglected tropical diseases.[13]

applications Research Applications of Aminopyridine Scaffolds core This compound (Aminopyridine Scaffold) oncology Oncology (e.g., FGFR4 Inhibitors) core->oncology serves as a building block for inflammation Inflammation (e.g., iNOS Inhibitors) core->inflammation serves as a building block for neuro Neurological Disorders core->neuro related structures used as intermediates antimicrobial Antimicrobial/Antiviral Agents core->antimicrobial derivatives show activity

Caption: Key areas of research involving aminopyridine derivatives.

References

Spectroscopic Analysis of 3-Amino-6-methylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Amino-6-methylpyridin-2-ol. Due to the limited availability of published experimental data for this specific molecule, this document will present a representative dataset and detailed experimental protocols based on established methodologies for similar pyridinol derivatives. The information herein is intended to serve as a practical resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related compounds.

The guide is structured to deliver in-depth information on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes tabulated data, thorough experimental procedures, and visual diagrams to facilitate a clear understanding of the spectroscopic analysis workflow and data interpretation.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on chemical shift predictions and data from analogous structures.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5br s1HOH
~7.0d1HH-4
~6.0d1HH-5
~4.5br s2HNH₂
~2.2s3HCH₃

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~160C-2 (C-OH)
~145C-6 (C-CH₃)
~125C-4
~115C-3 (C-NH₂)
~105C-5
~20CH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: The NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Approximately 1024 scans are accumulated for a well-resolved spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. A Fourier transform is applied, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (CH₃)
1650-1600StrongC=C stretching (aromatic ring)
1600-1550StrongN-H bending
1450-1350MediumC-H bending (CH₃)
1250-1150StrongC-O stretching
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Mass Spectral Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
124100[M]⁺ (Molecular Ion)
10980[M - CH₃]⁺
9560[M - NH]⁺
8140[M - HNCO]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺ m/z = 124 F1 [M - CH₃]⁺ m/z = 109 M->F1 - •CH₃ F2 [M - NH]⁺ m/z = 95 M->F2 - •NH F3 [M - HNCO]⁺ m/z = 81 F1->F3 - CO

Caption: Hypothetical MS fragmentation pathway.

Solubility Profile of 3-Amino-6-methylpyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-6-methylpyridin-2-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected solubility in various solvents, a detailed experimental protocol for solubility determination, and a visualization of its synthesis pathway.

Introduction

This compound is a substituted pyridinol derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating products. This guide addresses the current lack of publicly available, quantitative solubility data for this specific compound by providing a predictive framework based on the known behavior of similar aminopyridine derivatives and a standardized methodology for its experimental determination.

Predicted Solubility of this compound

Based on these trends, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and experimental verification is essential.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterModerately SolubleThe amino and hydroxyl groups can form hydrogen bonds with water. The methyl group may slightly decrease aqueous solubility.
MethanolSolubleThe polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate dissolution.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds.[1]
Dimethylformamide (DMF)SolubleDMF is another highly polar aprotic solvent capable of solvating a wide range of compounds.[1]
AcetoneSolubleAcetone's polarity should allow for good solubility.[2]
AcetonitrileSolubleAcetonitrile is a common solvent for polar organic molecules.[1]
Nonpolar TolueneSparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound to any significant extent.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is recommended. This protocol provides a standardized procedure that can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the desired solvent. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.

      • The difference in weight gives the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

      • Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.

Synthesis Pathway of this compound

A potential synthetic route to this compound involves the reduction of a nitro-substituted precursor.[3] The following diagram illustrates this key transformation.

Synthesis_Pathway reactant 6-Hydroxy-5-nitro-2-picoline product This compound reactant->product Reduction reagent Reducing Agent (e.g., H2/Pd-C) reagent->product

Caption: Synthesis of this compound via reduction.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_vials Add excess solute to vials add_solvent Add known volume of solvent prep_vials->add_solvent shake Agitate at constant temperature (24-48 hours) add_solvent->shake settle Allow excess solid to settle shake->settle filter_sample Filter supernatant settle->filter_sample quantify Quantify concentration (Gravimetric/HPLC/UV-Vis) filter_sample->quantify report_solubility Report solubility data (g/100mL or mol/L) quantify->report_solubility

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for the scientific community. While quantitative data is yet to be published, the provided predictions and the detailed experimental protocol offer a solid starting point for researchers. The visualized synthesis pathway and experimental workflow further aid in the practical application of this information. It is anticipated that this guide will facilitate further research and application of this promising compound.

References

An In-depth Technical Guide to the Stability and Degradation of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific stability and degradation pathways of 3-Amino-6-methylpyridin-2-ol is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical stability testing and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols, data, and degradation pathways presented herein are illustrative and intended to serve as a practical template for the investigation of this, or structurally similar, novel compounds.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding how a molecule degrades under various environmental conditions is a regulatory necessity and a scientific prerequisite for developing a stable and robust drug product.[1][2][3] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to identify its likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][4] This process is fundamental to the development and validation of stability-indicating analytical methods.[3]

This technical guide outlines a systematic approach to evaluating the stability and degradation of this compound, a substituted pyridinol derivative. While specific data for this compound is scarce, this document details the requisite experimental protocols and analytical strategies necessary for a thorough investigation. For context, the related compound 2-Amino-6-methylpyridine is reported to be stable under normal conditions but may be sensitive to strong heating.[5]

Physicochemical Properties of this compound

A comprehensive stability study begins with understanding the fundamental physicochemical properties of the molecule.

PropertyPredicted / Known ValueSource
Chemical Formula C₆H₈N₂O[6]
Molecular Weight 124.14 g/mol [6]
Appearance (Not specified, likely a solid)-
pKa (Not specified)-
Solubility (Not specified)-

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of the drug substance to generate its potential degradation products.[7] As per ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[8] The goal is typically to achieve 5-20% degradation of the API to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being overly complex.[8][9][10]

General Experimental Workflow

The overall process for conducting a forced degradation study is systematic, beginning with stress sample generation and concluding with the structural elucidation of identified degradants.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API Drug Substance (this compound) Solution Prepare Stock Solution (e.g., in Methanol/Water) API->Solution Thermal Thermal Stress (e.g., 80°C, Solid State) API->Thermal Photo Photolytic Stress (ICH Q1B Conditions) API->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Solution->Oxidation HPLC HPLC-UV/PDA Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Identify MW of Degradants) HPLC->LCMS Isolation Isolate Degradants (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Report Final Report: Degradation Pathways & Stability Profile NMR->Report

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are illustrative and should be optimized based on the observed stability of this compound. A control sample (unstressed) should be analyzed alongside all stressed samples.

  • Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of methanol and 0.1 M hydrochloric acid.

  • Incubation: Heat the solution in a water bath at 60°C for 24 hours.

  • Neutralization & Dilution: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze immediately by HPLC-UV/PDA.

  • Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of methanol and 0.1 M sodium hydroxide.

  • Incubation: Maintain the solution in a water bath at 60°C for 8 hours.

  • Neutralization & Dilution: At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, cool to room temperature, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze immediately by HPLC-UV/PDA.

  • Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of methanol and 3% (v/v) hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Dilution: At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze immediately by HPLC-UV/PDA.

  • Preparation: Place a thin layer of the solid drug substance in a petri dish.

  • Incubation: Expose the sample to dry heat in an oven at 80°C for 48 hours.

  • Sample Preparation for Analysis: At specified time points, withdraw a portion of the solid, dissolve it in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze by HPLC-UV/PDA.

  • Preparation: Place a thin layer of the solid drug substance and a solution (100 µg/mL in methanol/water) in separate, appropriate transparent containers.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Sample Preparation for Analysis: Prepare the solid sample as described for thermal degradation. The solution sample can be injected directly.

  • Analysis: Analyze by HPLC-UV/PDA.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for separating and quantifying the drug substance from its degradation products.[3]

Stability-Indicating HPLC-UV/PDA Method (Hypothetical)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA Detector at 275 nm (or λmax)
Injection Vol. 10 µL
Characterization of Degradation Products

Structural elucidation of impurities is a critical step in the safety assessment.

  • LC-MS/MS: This technique is invaluable for obtaining the molecular weights of degradation products and providing initial structural information through fragmentation patterns.[11][12][13] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the degradants.[12]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[14][15] After isolation of a degradation product (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively map the molecular structure.[14]

Data Presentation: Summary of Forced Degradation Results

Quantitative data from forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability profile.

Stress ConditionTime (hours)Assay of API (%)% DegradationNo. of DegradantsMajor Degradant (RT, min)Mass Balance (%)
Control 099.80.00-100.0
0.1 M HCl @ 60°C 2485.214.6212.5 (DP1)99.5
0.1 M NaOH @ 60°C 881.718.139.8 (DP2), 15.1 (DP3)99.2
3% H₂O₂ @ RT 2490.59.3220.3 (DP4)99.8
Thermal @ 80°C 4896.33.5112.5 (DP1)99.9
Photolytic -92.17.7122.4 (DP5)99.6

API: Active Pharmaceutical Ingredient; RT: Retention Time; DP: Degradation Product

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of amino, hydroxyl, and methyl groups on an aromatic pyridine ring suggests susceptibility to hydrolysis and oxidation.

G Parent This compound DP1 6-Methyl-2,3-pyridinediol (DP1) Parent->DP1 Acid Hydrolysis (Deamination) DP2 Ring-Opened Product (DP2) Parent->DP2 Strong Base (Hydrolytic Cleavage) DP4 N-Oxide Derivative (DP4) Parent->DP4 Oxidation (H₂O₂) (Pyridine N-Oxidation) DP4_alt 6-(Hydroxymethyl)-3-aminopyridin-2-ol Parent->DP4_alt Oxidation (H₂O₂) (Methyl Group Oxidation)

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This guide provides a comprehensive framework for systematically investigating the stability and degradation of this compound. By employing forced degradation methodologies in line with ICH guidelines, researchers can effectively identify potential degradation products, understand the molecule's intrinsic stability, and develop validated, stability-indicating analytical methods.[2][8] The structural elucidation of degradants using advanced analytical techniques like LC-MS/MS and NMR is paramount for ensuring the safety and quality of any potential drug product.[12][14][16] The successful execution of these studies is a foundational step in the journey of drug development and regulatory submission.

References

An In-depth Technical Guide to the Tautomerism and Isomers of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms and potential isomers of 3-amino-6-methylpyridin-2-ol. Due to the limited direct experimental and computational data on this specific molecule, this guide synthesizes information from analogous pyridin-2-ol and aminopyridine systems to predict its structural and energetic landscape. We will delve into the probable tautomeric equilibria, including keto-enol and amino-imino forms, supported by data from closely related compounds. This document also outlines detailed experimental and computational protocols for the definitive characterization of these species, a crucial step in drug discovery and development where specific tautomers and isomers can exhibit vastly different pharmacological profiles.

Introduction to Tautomerism in Substituted Pyridines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of paramount importance in medicinal chemistry. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing, as well as its pharmacokinetic and pharmacodynamic behavior. For substituted pyridines, two primary types of tautomerism are of interest: keto-enol and amino-imino tautomerism.

  • Keto-Enol Tautomerism: Hydroxypyridines can exist in equilibrium with their corresponding pyridone (keto) forms. Generally, 2-hydroxypyridines and 4-hydroxypyridines predominantly exist as the pyridone tautomers due to the greater stability of the amide-like functionality and the preservation of a pseudo-aromatic system.

  • Amino-Imino Tautomerism: Aminopyridines can interconvert between an exocyclic amino form and an endocyclic imino form. The amino tautomer, which retains the aromaticity of the pyridine ring, is typically the thermodynamically favored form.

For a molecule such as this compound, both types of tautomerism are possible, leading to a complex equilibrium of multiple species. Understanding the relative stabilities and interconversion pathways of these tautomers is critical for predicting the molecule's behavior in various environments.

Potential Tautomers and Isomers of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is expected to be between the hydroxy-amino form and the pyridone-amino form. Further tautomerization involving the amino group can lead to imino forms.

The main constitutional isomers of interest, beyond tautomers, would involve different substitution patterns of the amino, methyl, and hydroxyl groups on the pyridine ring.

Below is a diagram illustrating the principal tautomeric equilibria for this compound.

tautomers cluster_keto_enol Keto-Enol Tautomerism cluster_amino_imino Amino-Imino Tautomerism This compound This compound (Hydroxy-Amino Form) 3-Amino-6-methyl-1H-pyridin-2-one 3-Amino-6-methyl-1H-pyridin-2-one (Pyridone-Amino Form) This compound->3-Amino-6-methyl-1H-pyridin-2-one Proton Transfer 3-Imino-6-methyl-2,3-dihydropyridin-2-ol 3-Imino-6-methyl-2,3-dihydropyridin-2-ol (Hydroxy-Imino Form) This compound->3-Imino-6-methyl-2,3-dihydropyridin-2-ol Proton Transfer 3-Imino-6-methyl-1,2,3,4-tetrahydropyridin-2-one 3-Imino-6-methyl-1,2,3,4-tetrahydropyridin-2-one (Pyridone-Imino Form) 3-Amino-6-methyl-1H-pyridin-2-one->3-Imino-6-methyl-1,2,3,4-tetrahydropyridin-2-one Proton Transfer

Figure 1: Principal tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibria (Based on Analogs)

For 2-aminopyridines, the amino tautomer is significantly more stable than the imino form. Computational studies on 2-amino-4-methylpyridine, a structural analog, have quantified this energy difference.[1][2] Similarly, for 2-hydroxypyridines, the pyridone form is generally favored.

Table 1: Calculated Energetic Parameters for the Amino-Imino Tautomerism of 2-Amino-4-methylpyridine (Analog for the Amino Group Tautomerism) [1][2]

ParameterValueMethodPhase
Relative Energy (ΔE) Amino Tautomer0.00 kcal/molDFT (B3LYP)/6-311++G(d,p)Gas
Relative Energy (ΔE) Imino Tautomer13.60 kcal/molDFT (B3LYP)/6-311++G(d,p)Gas
Activation Energy (Proton Transfer)44.81 kcal/molDFT (B3LYP)/6-311++G(d,p)Gas

Data from a study on 2-amino-4-methylpyridine serves as a proxy for the amino-imino tautomerism.[1][2]

Based on these general principles and analog data, it is highly probable that the 3-amino-6-methyl-1H-pyridin-2-one (pyridone-amino) form is the most stable and predominant tautomer of this compound in solution and in the solid state.

Experimental Protocols for Tautomer and Isomer Characterization

The definitive identification and quantification of the tautomers and isomers of this compound require a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of tautomers in solution.

  • Objective: To identify the predominant tautomeric form and quantify the tautomeric ratio in various solvents.

  • Methodology:

    • Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 10-20 mg/mL.

    • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K). The chemical shifts of the aromatic, methyl, amino, and hydroxyl/amide protons are indicative of the tautomeric form. The pyridone tautomer is expected to show a downfield shift for the ring protons compared to the hydroxy form.

    • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the carbon at the 2-position will be particularly informative, with a significant downfield shift in the pyridone (keto) form due to the carbonyl character.

    • ¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous evidence for the location of the proton on the nitrogen atoms.

    • Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative populations.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups characteristic of each tautomer.

  • Objective: To identify the predominant tautomeric form in the solid state and in solution.

  • Methodology:

    • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution studies, use a suitable IR-transparent solvent.

    • Spectral Acquisition: Record the FTIR spectrum in the 4000-400 cm⁻¹ range.

    • Data Analysis:

      • Hydroxy-Amino Form: Look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

      • Pyridone-Amino Form: Expect a strong C=O stretching band (around 1650-1690 cm⁻¹) and N-H stretching bands. The absence of a broad O-H band would be indicative of the pyridone form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can detect different chromophores present in the tautomeric forms.

  • Objective: To qualitatively assess the tautomeric equilibrium.

  • Methodology:

    • Sample Preparation: Prepare dilute solutions of the compound in various solvents (e.g., ethanol, water, cyclohexane).

    • Spectral Acquisition: Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

    • Data Analysis: The hydroxy and pyridone forms are expected to have different λmax values due to differences in their conjugated systems.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

  • Objective: To calculate the relative energies, activation barriers for interconversion, and simulated spectra of all possible tautomers.

  • Methodology:

    • Structure Optimization: Perform geometry optimizations of all conceivable tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict IR spectra.

    • Energy Calculations: Calculate the relative electronic and Gibbs free energies to determine the most stable tautomer. The inclusion of solvent effects (e.g., using a polarizable continuum model) is crucial for comparing with solution-phase experiments.

    • NMR and UV-Vis Simulation: Simulate NMR chemical shifts and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism.

workflow cluster_synthesis Synthesis and Isolation cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis and Conclusion synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr ir IR Spectroscopy synthesis->ir uvvis UV-Vis Spectroscopy synthesis->uvvis dft DFT Calculations (Geometry, Energy) synthesis->dft analysis Comparison of Experimental and Computational Data nmr->analysis ir->analysis uvvis->analysis spectra_sim Spectra Simulation (NMR, IR, UV-Vis) dft->spectra_sim spectra_sim->analysis conclusion Identification of Predominant Tautomer(s) and Quantification of Equilibrium analysis->conclusion

Figure 2: Workflow for the analysis of tautomerism.

Synthesis of this compound

A potential synthetic route to this compound involves the reduction of a nitro precursor. One reported method starts from 6-hydroxy-5-nitro-2-picoline.[3]

The logical relationship for this synthesis is as follows:

synthesis start 6-Hydroxy-5-nitro-2-picoline product This compound start->product Reduction of Nitro Group reagent Reducing Agent (e.g., H₂, Pd/C) reagent->product

Figure 3: Synthetic pathway to this compound.

Conclusion

The tautomeric landscape of this compound is likely dominated by the 3-amino-6-methyl-1H-pyridin-2-one form, based on established principles of tautomerism in related heterocyclic systems. However, the presence and potential significance of minor tautomers, particularly in different solvent environments or when interacting with biological targets, cannot be discounted without direct experimental evidence. This guide provides a framework for the comprehensive investigation of the tautomers and isomers of this molecule, outlining the necessary experimental and computational methodologies. Such studies are indispensable for the rational design and development of new therapeutics based on this chemical scaffold.

References

An In-Depth Technical Guide to the Thermochemical Properties of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 3-Amino-6-methylpyridin-2-ol. Currently, there is a notable absence of experimentally determined or theoretically calculated thermochemical data for this specific compound in publicly accessible literature. This document aims to bridge this gap by providing a comprehensive overview of the established experimental methodologies that can be employed to determine these crucial physicochemical parameters. Detailed protocols for techniques such as combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method are presented. Furthermore, this guide discusses the potential biological significance of aminopyridine derivatives and illustrates a representative signaling pathway. The content is structured to serve as a practical resource for researchers initiating the thermochemical characterization of this compound or analogous compounds, providing a foundational framework for experimental design and data interpretation.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, and enthalpy of sublimation, is fundamental for its development and application. These parameters are critical for predicting the compound's stability, reactivity, and behavior in various physical and chemical processes. This guide provides the necessary theoretical background and detailed experimental protocols for the comprehensive thermochemical characterization of this molecule.

Thermochemical Data for this compound

As of the date of this publication, specific experimental thermochemical data for this compound are not available in the peer-reviewed literature. To facilitate future research, the following tables are presented as a template for the systematic reporting of such data once it is determined.

Table 1: Standard Molar Enthalpy of Formation

This table will house the standard molar enthalpy of formation (ΔfH°m) of the compound in its solid and gaseous states. This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

ParameterValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (solid), ΔfH°m(cr)Data not availableCombustion Calorimetry
Standard Molar Enthalpy of Sublimation, ΔgcrH°mData not availableKnudsen Effusion
Standard Molar Enthalpy of Formation (gas), ΔfH°m(g)Data not availableDerived

Table 2: Molar Heat Capacity

This table is intended to display the molar heat capacity (Cp,m) of the solid compound as a function of temperature. Heat capacity is a measure of the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius.

Temperature (K)Molar Heat Capacity, Cp,m (J·mol⁻¹·K⁻¹)Method
e.g., 298.15Data not availableDifferential Scanning Calorimetry
.........

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of solid organic compounds like this compound.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°m(cr)) by Combustion Calorimetry

The standard molar enthalpy of formation in the crystalline state is typically determined from the standard molar enthalpy of combustion (ΔcH°m) using a bomb calorimeter.[1][2][3]

Experimental Protocol:

  • Sample Preparation: A pellet of the high-purity crystalline sample (approximately 0.5-1.0 g) is accurately weighed.

  • Calorimeter Setup: The pellet is placed in a crucible within a combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Combustion: The bomb is placed in a calorimeter vessel containing a precisely known mass of water. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision.

  • Data Analysis: The energy of combustion at constant volume (ΔcU°m) is calculated from the temperature rise and the energy equivalent of the calorimeter. The energy equivalent is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Corrections: Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and sulfuric acid if sulfur is present, and for the energy of ignition.[1]

  • Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°m) is calculated from the corrected energy of combustion.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

Determination of the Molar Heat Capacity (Cp,m) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[4][5][6][7]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Measurement Procedure (Three-Step Method):

    • Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10 K·min⁻¹) over the desired temperature range to obtain a baseline curve.

    • Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan and heated under the same conditions to obtain a calibration curve.

    • Sample Run: The sample is placed in the sample pan and heated under the same conditions.

  • Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity of the sample is calculated by comparing the heat flow of the sample to that of the sapphire standard and the baseline.

Determination of the Standard Molar Enthalpy of Sublimation (ΔgcrH°m) by the Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the vapor pressure of solids with low volatility. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[8][9][10][11][12]

Experimental Protocol:

  • Sample Preparation: The solid sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔgcrH°m/R, where R is the gas constant, allowing for the determination of the standard molar enthalpy of sublimation.

Potential Biological Activity and Signaling Pathways

Aminopyridine derivatives are known to exhibit a wide range of biological activities.[13] They are recognized as blockers of voltage-gated potassium channels. Some aminopyridine compounds have been investigated for their pro-apoptotic properties in various cancer cells.[14] For instance, 4-aminopyridine has been shown to induce apoptosis in human acute myeloid leukemia (AML) cells.[14] The proposed mechanism involves the inhibition of Kv channels, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor pathway.[14] While the specific biological activity of this compound has not been reported, the activity of related compounds suggests that it may also interact with ion channels or other cellular targets.

Mandatory Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive thermochemical characterization of a solid organic compound.

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_data Data Derivation Synthesis Synthesis & Purification Purity Purity Analysis (e.g., NMR, HPLC) Synthesis->Purity Combustion Combustion Calorimetry Purity->Combustion DSC Differential Scanning Calorimetry (DSC) Purity->DSC Knudsen Knudsen Effusion Method Purity->Knudsen Enthalpy_Formation_Solid ΔfH°m(cr) Combustion->Enthalpy_Formation_Solid Heat_Capacity Cp,m(T) DSC->Heat_Capacity Enthalpy_Sublimation ΔcrgH°m Knudsen->Enthalpy_Sublimation Enthalpy_Formation_Gas ΔfH°m(g) Enthalpy_Formation_Solid->Enthalpy_Formation_Gas Enthalpy_Sublimation->Enthalpy_Formation_Gas

Caption: Experimental workflow for thermochemical characterization.

Representative Signaling Pathway for an Aminopyridine Derivative

This diagram illustrates a potential signaling pathway for an aminopyridine derivative, based on the known mechanism of 4-aminopyridine in inducing apoptosis in cancer cells.[14]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Aminopyridine Aminopyridine Derivative Kv_Channel Voltage-gated K+ Channel (Kv) Aminopyridine->Kv_Channel inhibition P2X7_Receptor P2X7 Receptor Aminopyridine->P2X7_Receptor activation? Kv_Channel->P2X7_Receptor Ca_Increase Increased [Ca2+]i P2X7_Receptor->Ca_Increase Ca2+ influx Mitochondrion Mitochondrion Ca_Increase->Mitochondrion disruption of membrane potential Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Representative signaling pathway for aminopyridine-induced apoptosis.

References

Potential Biological Activity of 3-Amino-6-methylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 3-Amino-6-methylpyridin-2-ol. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential therapeutic applications based on the well-documented activities of structurally analogous aminopyridine and pyridinol derivatives. This guide outlines potential antimicrobial, kinase inhibitory, and cytotoxic properties and provides detailed experimental protocols for their investigation. Furthermore, it visualizes key signaling pathways that may be modulated by this compound and presents workflows for its synthesis and biological evaluation. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and similar compounds, facilitating further exploration into their therapeutic potential.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Aminopyridine and hydroxypyridine (pyridinone) derivatives, in particular, have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The compound this compound combines key pharmacophoric features of both aminopyridines and pyridinols, making it a molecule of significant interest for drug discovery programs. Its structural features suggest potential interactions with various biological targets, warranting a thorough investigation of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro precursor. A plausible synthetic route starts from 6-Hydroxy-5-nitro-2-picoline.[1]

Synthetic Workflow

Synthesis Workflow Synthetic Workflow for this compound start 6-Hydroxy-5-nitro-2-picoline reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction product This compound reduction->product

Caption: Synthetic workflow for this compound.

General Experimental Protocol: Reduction of 6-Hydroxy-5-nitro-2-picoline
  • Dissolution: Dissolve 6-Hydroxy-5-nitro-2-picoline in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at a suitable pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Potential Biological Activities and Quantitative Data from Analogs

Based on the activities of structurally related compounds, this compound is hypothesized to possess antimicrobial, kinase inhibitory, and cytotoxic properties. The following tables summarize quantitative data for analogous compounds to provide a preliminary indication of potential potency.

Potential Antimicrobial Activity

Aminopyridine and pyridinol derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Analogous Pyridine Derivatives against Various Microorganisms

Compound ClassTest MicroorganismGram StainMIC (µg/mL)Reference Compound
Pyridinone DerivativesStaphylococcus aureus (MRSA)Positive3.74 - 8.92Amikacin
Pyridinone DerivativesPseudomonas aeruginosaNegative3.74 - 8.92Amikacin
Pyridinone DerivativesAcinetobacter baumanniiNegative3.74 - 8.92Amikacin
3-(3-Pyridyl)-oxazolidinoneBacillus subtilisPositive16Linezolid
Heteroarylcyanovinyl QuinazolonesEscherichia coliNegative0.5Norfloxacin

Data is for analogous compounds and not for this compound itself.[2][3]

Potential Kinase Inhibitory Activity

The aminopyridine scaffold is a common feature in many kinase inhibitors. Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases.

Table 2: Kinase Inhibitory Activity (IC50) of Analogous Aminopyridine Derivatives

Compound ClassKinase TargetIC50 (nM)Assay Type
2-Aminopyridine Derivative (MR3278)PI3Kδ30Cell-free kinase assay
Aminopyridine Derivative (KRC-180)JAK2Direct InhibitionIn vitro kinase assay
Pyridinylquinoxaline Derivative (6f)p38α MAP Kinase81Enzyme inhibition assay
Pyrido[2,3-b]pyrazine Derivative (9e)p38α MAP Kinase38Enzyme inhibition assay

Data is for analogous compounds and not for this compound itself.

Potential Cytotoxic Activity

The potential of this compound as an anticancer agent can be evaluated through in vitro cytotoxicity assays against various cancer cell lines.

Table 3: Cytotoxic Activity (IC50) of Analogous Aminopyridine Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineCancer TypeIC50 (µM)
3-aminoimidazole[1,2-α]pyridine (Cpd 12)HT-29Colorectal Cancer4.15 ± 2.93
3-aminoimidazole[1,2-α]pyridine (Cpd 14)B16F10Melanoma21.75 ± 0.81
2-Aminopyridine DerivativeHCT 116Colorectal Cancer3.7 - 8.1
2-Aminopyridine DerivativeHT29Colorectal Cancer3.27 - 7.7

Data is for analogous compounds and not for this compound itself.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

MIC Determination Workflow Workflow for MIC Determination using Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate 96-well Plate with Bacterial Suspension and Compound Dilutions prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of This compound prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually Inspect for Turbidity or Read Absorbance (OD600) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate them into sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation: Dilute the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Kinase Inhibition Workflow Workflow for In Vitro Kinase Inhibition Assay (ADP-Glo™) cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Serial Dilutions of This compound add_reagents Add Kinase, Substrate, and Compound to 384-well plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP solutions prep_reagents->add_reagents initiate_reaction Initiate reaction by adding ATP add_reagents->initiate_reaction incubate_reaction Incubate at 30°C for 60 minutes initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate for 40 minutes stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_stop->add_detection incubate_detect Incubate for 30 minutes add_detection->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence

Caption: Workflow for in vitro kinase inhibition assay.

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Assay Plate Preparation: Add the compound dilutions to the wells of a 384-well white plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Then, add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow Workflow for Cytotoxicity Assessment using MTT Assay cluster_culture Cell Culture and Treatment cluster_assay MTT Reaction cluster_measurement Measurement and Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with serial dilutions of This compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow for cytotoxicity assessment using MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Signaling Pathways

Based on the activities of related aminopyridine compounds, this compound may modulate key signaling pathways involved in cell growth, proliferation, and survival.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Aminopyridine derivatives have been identified as inhibitors of JAK kinases.

JAK-STAT Pathway Potential Inhibition of the JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor This compound (Potential Inhibitor) inhibitor->jak Inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and it is frequently hyperactivated in cancer. Certain aminopyridine derivatives have shown inhibitory activity against PI3K.

PI3K_Akt_Pathway Potential Inhibition of the PI3K/Akt Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation akt_p p-Akt akt->akt_p downstream Downstream Effectors (e.g., mTOR, GSK3β) akt_p->downstream cellular_response Cell Survival, Proliferation, Growth downstream->cellular_response inhibitor This compound (Potential Inhibitor) inhibitor->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

While direct biological data for this compound is not yet widely available, its chemical structure, which incorporates both aminopyridine and pyridinol moieties, suggests a strong potential for diverse pharmacological activities. Based on the extensive research on analogous compounds, promising avenues for investigation include its efficacy as an antimicrobial agent, a kinase inhibitor for cancer and inflammatory conditions, and a cytotoxic agent against tumor cells. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for initiating a comprehensive evaluation of this novel compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its safety and efficacy profile.

References

3-Amino-6-methylpyridin-2-ol: A Versatile Heterocyclic Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methylpyridin-2-ol, a substituted pyridinone, presents a unique scaffold for the synthesis of diverse and complex heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridinone ring with a hydroxyl group in its tautomeric form, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential reactivity of this compound, positioning it as a valuable building block in medicinal chemistry and materials science. While direct literature on its extensive applications is emerging, this document extrapolates its synthetic potential based on the known reactivity of its constituent functional groups and isomeric analogues.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and includes data for a common, isomeric amine, 2-amino-6-methylpyridine, for comparison.

PropertyThis compound2-Amino-6-methylpyridine (Isomer for Comparison)
CAS Number 52334-79-9[1][2][3]1824-81-3
Molecular Formula C₆H₈N₂O[1][2][3]C₆H₈N₂
Molecular Weight 124.14 g/mol [1][2][3]108.14 g/mol
Melting Point Not reported40-44 °C
Boiling Point Not reported208-209 °C
Appearance Not specifiedYellowish crystalline low melting solid

Synthesis of this compound

The primary reported synthesis of this compound involves the reduction of a nitro precursor.

Synthetic Scheme

synthesis start 6-Hydroxy-5-nitro-2-picoline end This compound start->end H₂, Pd/C Methanol 750-4500 Torr, 12 h

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 6-Hydroxy-5-nitro-2-picoline

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • Palladium on activated charcoal (Pd/C, 10%)

  • Methanol

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, a solution of 6-Hydroxy-5-nitro-2-picoline in methanol is prepared.

  • A catalytic amount of 10% Palladium on activated charcoal is added to the solution.

  • The vessel is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to a pressure of 750-4500 Torr.[4]

  • The reaction mixture is stirred at room temperature for 12 hours.[4]

  • Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its amino group, the pyridinone ring, and the methyl group. The following sections describe its potential transformations, inferred from the known chemistry of related compounds.

Reactions involving the Amino Group

The amino group is a versatile handle for introducing a variety of functionalities and for the construction of fused heterocyclic systems.

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various substituents.

diazotization start This compound diazonium Pyridinone-3-diazonium salt start->diazonium NaNO₂, H⁺ products 3-Halogeno-6-methylpyridin-2-ol 3-Cyano-6-methylpyridin-2-ol 3-Hydroxy-6-methylpyridin-2-ol diazonium->products:f0 CuX diazonium->products:f1 CuCN diazonium->products:f2 H₂O, Δ

Caption: Potential diazotization reactions of this compound.

The amino group can readily undergo acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides to form the corresponding amides and sulfonamides. These derivatives are of interest in medicinal chemistry.

Condensation with aldehydes and ketones can yield Schiff bases, which can be further reduced to secondary amines or used in cyclization reactions to form fused heterocycles.

Reactions involving the Pyridinone Ring

The pyridinone ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing activating groups (amino and hydroxyl).

Electrophilic halogenation (e.g., with NBS or NCS) is expected to occur at the positions ortho or para to the activating amino and hydroxyl groups.

workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Potential Product start This compound reaction Electrophilic Halogenation (e.g., NBS, NCS) start->reaction product Halogenated This compound reaction->product

Caption: Workflow for the halogenation of this compound.

Cyclization Reactions for the Synthesis of Fused Heterocycles

The ortho-disposed amino and hydroxyl (in the pyridinol tautomer) groups make this compound an excellent precursor for the synthesis of various fused heterocyclic systems, such as oxazolo[4,5-b]pyridines, by reaction with appropriate bifunctional reagents.

Biological Activity of Derivatives

While there is no specific literature on the biological activities of derivatives of this compound, related aminopyridine and aminopyridinol structures are found in a variety of biologically active compounds. For instance, derivatives of other aminopyridine isomers have shown potential as antibacterial agents and kinase inhibitors. This suggests that derivatives of this compound could also exhibit interesting pharmacological properties and represent a promising area for future drug discovery efforts.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites offer a gateway to a wide array of complex heterocyclic molecules. The potential for derivatization at the amino group and the pyridinone ring opens up avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this versatile molecule is warranted to fully unlock its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-6-methylpyridin-2-ol from 2-amino-6-methylpyridine. The synthesis is a two-step process involving the nitration of the starting material followed by a subsequent diazotization and reduction.

I. Overview of the Synthesis Pathway

The synthesis of this compound from 2-amino-6-methylpyridine proceeds through a two-step reaction sequence. The first step is the nitration of 2-amino-6-methylpyridine to form 2-amino-6-methyl-3-nitropyridine, which is then converted to 2-hydroxy-6-methyl-3-nitropyridine via a diazotization reaction. The second step involves the reduction of the nitro group in 2-hydroxy-6-methyl-3-nitropyridine to yield the final product, this compound.

Synthesis_Pathway Start 2-Amino-6-methylpyridine Intermediate1 2-Amino-6-methyl-3-nitropyridine Start->Intermediate1 Nitration (H2SO4, HNO3) Intermediate2 2-Hydroxy-6-methyl-3-nitropyridine Intermediate1->Intermediate2 Diazotization (NaNO2, H2SO4) FinalProduct This compound Intermediate2->FinalProduct Reduction (e.g., SnCl2, HCl)

Caption: Chemical reaction pathway for the synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine

This step involves the nitration of 2-amino-6-methylpyridine followed by a diazotization reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2-Amino-6-methylpyridine108.1430.0 g (0.28 mol)
Concentrated Sulfuric Acid (98%)98.08100 mL + 12 mL
Concentrated Nitric Acid (72%)63.0142 mL
Sodium Nitrite69.006.9 g (0.098 mol)
Ice-As needed
Water18.022 L + 100 mL
Concentrated Ammonia17.03As needed

Protocol:

  • Nitration:

    • In a flask immersed in an ice bath, cool 100 mL of concentrated sulfuric acid.

    • Slowly add 30.0 g (0.28 mol) of 2-amino-6-methylpyridine to the cooled sulfuric acid with stirring, maintaining the temperature at 0°C.

    • Slowly add 42 mL of a pre-mixed 1:1 (v/v) solution of concentrated sulfuric acid and concentrated nitric acid.

    • Continue the reaction at 0°C for 1 hour, then allow the mixture to stand for 12 hours.

    • Pour the reaction mixture into 2 L of ice water.

    • Neutralize the solution with concentrated ammonia to pH 7.

    • Filter the resulting precipitate and dry the filter cake to obtain the crude 2-amino-6-methyl-3-nitropyridine.

  • Diazotization:

    • To a flask containing 10.0 g (0.065 mol) of the crude 2-amino-6-methyl-3-nitropyridine, add 100 mL of water.

    • With stirring, slowly add 12 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

    • Add 6.9 g (0.098 mol) of sodium nitrite in portions, ensuring the temperature remains at 0°C.

    • Continue the reaction at 0°C for 4 hours, then let it stand for 12 hours.

    • A yellow precipitate of 2-hydroxy-6-methyl-3-nitropyridine will form.

    • Collect the product by vacuum filtration and dry under vacuum.

Expected Yield: Approximately 7.7 g (77% yield for the diazotization step).[1]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-hydroxy-6-methyl-3-nitropyridine. The following protocol is adapted from the reduction of a similar nitro compound and may require optimization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Hydroxy-6-methyl-3-nitropyridine154.12
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.63
Concentrated Hydrochloric Acid (HCl)36.46
Sodium Hydroxide (NaOH)40.00
Ethyl Acetate88.11
Anhydrous Sodium Sulfate (Na₂SO₄)142.04

Protocol:

  • Reduction:

    • In a round-bottom flask, dissolve 2-hydroxy-6-methyl-3-nitropyridine in concentrated hydrochloric acid.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution. An excess of the reducing agent is typically used.

    • The reaction is exothermic; maintain the temperature between 35-40°C using a water bath if necessary.

    • After the addition is complete, continue stirring at this temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

III. Data Presentation

Physicochemical Data of Key Compounds:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-Amino-6-methylpyridineC₆H₈N₂108.1440-44
2-Amino-6-methyl-3-nitropyridineC₆H₇N₃O₂153.14153-155
2-Hydroxy-6-methyl-3-nitropyridineC₆H₆N₂O₃154.12216.5-218.5
This compoundC₆H₈N₂O124.14Not available

Spectroscopic Data:

¹H NMR Data for 2-Amino-6-methylpyridine (CDCl₃, 300 MHz):

Chemical Shift (ppm)MultiplicityAssignment
7.14dH-4
6.32dH-5
6.13dH-3
5.23br s-NH₂
2.28s-CH₃

IV. Experimental Workflow and Logic

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine cluster_step2 Step 2: Synthesis of this compound Nitration Nitration of 2-Amino-6-methylpyridine Workup1 Neutralization & Filtration Nitration->Workup1 Diazotization Diazotization of 2-Amino-6-methyl-3-nitropyridine Workup1->Diazotization Workup2 Filtration & Drying Diazotization->Workup2 Reduction Reduction of 2-Hydroxy-6-methyl-3-nitropyridine Workup2->Reduction Intermediate Product Workup3 Neutralization & Extraction Reduction->Workup3 Purification Drying & Solvent Removal Workup3->Purification FinalPurification Recrystallization/ Column Chromatography Purification->FinalPurification Characterization Characterization (NMR, IR, MS) FinalPurification->Characterization Final Product

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

References

Synthesis of 3-Amino-6-methylpyridin-2-ol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Amino-6-methylpyridin-2-ol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of 2-amino-6-methylpyridine, followed by a diazotization and subsequent reduction of the nitro intermediate.

Data Presentation

StepReactionStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1Diazotization2-Amino-6-methyl-3-nitropyridine6-Hydroxy-5-nitro-2-picolineSodium nitrite, Sulfuric acidWater04Approx. 77%
2Reduction6-Hydroxy-5-nitro-2-picolineThis compoundStannous chloride dihydrate (SnCl₂·2H₂O)Concentrated HCl35-405-6Not specified

Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-5-nitro-2-picoline

This protocol is adapted from a known procedure for the synthesis of similar hydroxy-nitro pyridine derivatives.

Materials:

  • 2-Amino-6-methyl-3-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, add 10 g (0.065 mol) of 2-amino-6-methyl-3-nitropyridine to 100 mL of water.

  • Slowly add 12 mL of concentrated sulfuric acid while stirring and maintaining the temperature at 0 °C.

  • In portions, add 6.9 g (0.098 mol) of sodium nitrite to the reaction mixture. Ensure the temperature is maintained at 0 °C throughout the addition.

  • Continue stirring the reaction mixture at 0 °C for 4 hours.

  • Allow the mixture to stand for 12 hours, during which a yellow precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Dry the collected solid under vacuum to obtain 6-Hydroxy-5-nitro-2-picoline. The expected yield is approximately 7.7 g (77%).

Step 2: Synthesis of this compound

This protocol is based on a general method for the reduction of nitropyridines using stannous chloride.[1]

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 6-Hydroxy-5-nitro-2-picoline (1 equivalent) in concentrated hydrochloric acid.

  • Cool the solution to 15 °C.

  • Slowly add stannous chloride dihydrate (approximately 2-3 equivalents) to the cooled solution.

  • Heat the reaction mixture to 35-40 °C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 20 °C and pour it into ice water.

  • Neutralize the solution with a suitable base, such as a sodium hydroxide solution, until a precipitate forms.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

SynthesisWorkflow A 2-Amino-6-methyl-3-nitropyridine B Diazotization (NaNO₂, H₂SO₄, H₂O, 0°C) A->B Step 1 C 6-Hydroxy-5-nitro-2-picoline B->C D Reduction (SnCl₂·2H₂O, HCl, 35-40°C) C->D Step 2 E This compound D->E

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Derivatization of 3-Amino-6-methylpyridin-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-6-methylpyridin-2-ol scaffold is a valuable starting point in medicinal chemistry due to its structural resemblance to key motifs in known biologically active molecules. The presence of a nucleophilic amino group, a pyridin-2-ol tautomer, and sites for aryl coupling allows for extensive chemical modification. This document provides detailed protocols for the derivatization of this core structure and its subsequent evaluation in common biological screening assays. The strategies outlined here are designed to generate a library of diverse compounds for structure-activity relationship (SAR) studies, primarily targeting protein kinases and cell proliferation.

Data Presentation: Representative Biological Activity

The following table summarizes representative quantitative data for a hypothetical library of this compound derivatives. This data is for illustrative purposes to guide the presentation and comparison of screening results.

Compound IDR¹ Substituent (at N-3)R² Substituent (at C-5)Kinase Inhibition IC₅₀ (nM) [Target Kinase X]Cell Proliferation GI₅₀ (µM) [Cancer Cell Line Y]
AM-001 H (Parent Compound)H>10,000>100
AM-002 AcetylH5,24085.2
AM-003 BenzoylH1,15042.6
AM-004 4-FluorobenzoylH25015.1
AM-005 MethylsulfonylH8,90095.3
AM-006 HPhenyl4,50070.8
AM-007 H4-Methoxyphenyl2,10033.4
AM-008 AcetylPhenyl98025.7
AM-009 4-FluorobenzoylPhenyl85 5.2
AM-010 4-Fluorobenzoyl4-Methoxyphenyl45 2.1

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for library synthesis and a representative signaling pathway that can be targeted by kinase inhibitors derived from this scaffold.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening start This compound bromination Bromination (C-5) start->bromination derivatization1 N-Acylation / N-Sulfonylation start->derivatization1 derivatization2 Suzuki Coupling bromination->derivatization2 library Compound Library derivatization1->library derivatization2->library biochem_assay Biochemical Assay (e.g., Kinase Inhibition) library->biochem_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation) library->cell_assay sar_analysis SAR Analysis biochem_assay->sar_analysis cell_assay->sar_analysis hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead

Caption: General workflow for synthesis and screening.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyridin-2-ol Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Representative MAPK signaling pathway targeted by kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-amino-6-methylpyridin-2-ol (Intermediate)

This protocol describes the regioselective bromination of the starting material at the C-5 position, which is activated for subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of the 3-Amino Group (N-Acylation)

This protocol details the acylation of the 3-amino group, a common strategy to explore the SAR of this position.

Materials:

  • This compound (or its 5-bromo derivative)

  • Acyl chloride or carboxylic acid anhydride (e.g., 4-fluorobenzoyl chloride) (1.1 eq)

  • Pyridine or triethylamine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, stir bar, and nitrogen atmosphere setup

Procedure:

  • Dissolve the starting aminopyridinol (1.0 eq) in anhydrous DCM or THF in a flask under a nitrogen atmosphere.

  • Add the base (e.g., pyridine, 1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-acylated derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol enables the introduction of various aryl or heteroaryl groups at the C-5 position of the brominated intermediate.[1]

Materials:

  • 5-Bromo-3-amino-6-methylpyridin-2-ol (or its N-acylated derivative) (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Microwave vial or reaction tube suitable for heating

Procedure:

  • To a microwave vial, add the 5-bromo starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 30-90 minutes (microwave) or 8-16 hours (conventional heating), monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-aryl derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Kinase Inhibition Assay (Biochemical)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.[2][3]

Materials:

  • Purified target kinase and its specific substrate peptide

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Synthesized test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates (white, low-volume)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase, substrate, and diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Allow the plate to pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for the enzyme).

  • Incubate the plate for 60 minutes at 30 °C.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 5: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the metabolic activity of a cancer cell line, which is an indicator of cell viability and proliferation.[4][5][6]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or medium with DMSO as a vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium. For adherent cells, insoluble purple formazan crystals will be visible at the bottom of the wells.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Amino-6-methylpyridin-2-ol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols described herein are based on established methodologies for structurally similar aminopyridine derivatives and serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.[1] For a substrate such as this compound, which possesses multiple potential coordination sites (the pyridine nitrogen, the amino group, and the hydroxyl group), careful selection of reaction conditions is crucial to achieve high yields and selectivity. The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the pyridine ring in oxidative addition, a key step in the catalytic cycle.[2] This document outlines representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions of aminopyridine derivatives, providing a reference for initiating optimization studies with this compound. It is important to note that the optimal conditions may vary depending on the specific coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O80-110Moderate to Good
2Pd(PPh₃)₄ (3-5)-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[3]
3PdCl₂(dppf) (3-5)-Na₂CO₃DMF/H₂O90-100Good to Excellent

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Aminopyridines

EntryPalladium Pre-catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2-4)XantphosCs₂CO₃1,4-Dioxane100-120Good to Excellent[4]
2RuPhos Pre-catalyst (4)-LiHMDSTHF65Good[5][6]
3BrettPhos Pre-catalyst (4)-LiHMDSTHF65Moderate to Good[5][6]

Table 3: Representative Conditions for Sonogashira Coupling of Halogenated Aminopyridines

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2-5)CuI (3-5)Et₃NDMF80-100Good to Excellent[7]
2Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100Good to Excellent[7]
3Pd(PPh₃)₄ (5)CuI (10)Et₃N/PiperidineTHF25-65Moderate to Good

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for reactions with this compound, which would first require halogenation (e.g., bromination or iodination) at a suitable position on the pyridine ring. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a halo-aminopyridine with an arylboronic acid.[3][8]

Reagents and Materials:

  • Halogenated this compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • SPhos or other suitable phosphine ligand (if using Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄) or other suitable base (2-3 equivalents)

  • Anhydrous toluene and water (or 1,4-dioxane and water)

  • Schlenk flask or reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between a halo-aminopyridine and a primary or secondary amine.[5][9]

Reagents and Materials:

  • Halogenated this compound

  • Amine coupling partner (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos or BrettPhos pre-catalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos).

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or another strong base (2-2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Schlenk flask or reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound and the palladium pre-catalyst (or palladium source and ligand).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous solvent (e.g., THF) via syringe.

  • Add the amine coupling partner, followed by the dropwise addition of the base (e.g., LiHMDS solution).

  • Heat the reaction mixture to the appropriate temperature (e.g., 65-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a halo-aminopyridine with a terminal alkyne.[7][10][11]

Reagents and Materials:

  • Halogenated this compound

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or piperidine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask or reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add the halogenated this compound, the palladium catalyst, and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired alkynylated product.

Visualizations

The following diagrams illustrate the general experimental workflows for the described palladium-catalyzed cross-coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Halo-aminopyridine, Boronic Acid, and Base inert 2. Create Inert Atmosphere reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Halo-aminopyridine and Pd Pre-catalyst inert 2. Create Inert Atmosphere reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent add_amine 4. Add Amine and Base solvent->add_amine heat 5. Heat and Stir (65-110 °C) add_amine->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Quench and Cool monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Halo-aminopyridine, Pd Catalyst, and CuI inert 2. Create Inert Atmosphere reagents->inert solvent 3. Add Solvent and Amine Base inert->solvent add_alkyne 4. Add Terminal Alkyne solvent->add_alkyne heat 5. Heat and Stir (80-100 °C) add_alkyne->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool and Filter monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for a Sonogashira coupling reaction.

References

Application Note: HPLC Analysis of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-6-methylpyridin-2-ol. The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible protocol for the determination of this compound in various sample matrices. This document provides a comprehensive experimental protocol, system suitability parameters, and a workflow diagram to ensure successful implementation in a laboratory setting.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development due to its structural similarity to biologically active compounds. A reliable analytical method for its quantification is essential for quality control, stability studies, and pharmacokinetic assessments. The HPLC method presented here is designed to be specific, accurate, and precise for the analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar aromatic compounds.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Ammonium acetate (or a similar suitable buffer salt).

  • Standard: A reference standard of this compound of known purity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to achieve a 20 mM concentration. Filter and degas the solution before use.

  • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration.

Sample Preparation

Sample preparation will vary depending on the matrix. A general guideline for a simple solution-based sample is as follows:

  • Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following table summarizes the expected quantitative data and performance characteristics of this HPLC method.

ParameterExpected Value
Retention Time (RT) Approximately 5-7 minutes
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Method Validation

For routine use, this method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F Data Acquisition (UV Detection at 254 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the HPLC Analysis of this compound.

The Versatile Precursor: 3-Amino-6-methylpyridin-2-ol in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Amino-6-methylpyridin-2-ol is a highly functionalized pyridine derivative with significant potential as a versatile precursor in the synthesis of a wide array of fused heterocyclic compounds. Its unique arrangement of amino, hydroxyl, and methyl functional groups on the pyridine core makes it an attractive starting material for the construction of novel molecular architectures, particularly those with potential applications in medicinal chemistry and drug development. This document provides an overview of the application of this compound in the synthesis of two important classes of heterocyclic compounds: pyridopyrimidines and thiazolo[5,4-b]pyridines. While specific experimental protocols for this compound are not extensively reported in the literature, this note outlines generalized and analogous synthetic strategies based on well-established reactions of similar aminopyridine derivatives.

The synthesis of fused heterocyclic systems from aminopyridine precursors is a cornerstone of medicinal chemistry, as these scaffolds are found in numerous biologically active molecules. Pyridopyrimidines, for instance, are known to exhibit a broad range of pharmacological activities, including antimicrobial and anticancer properties. Similarly, thiazolopyridine derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in the development of targeted cancer therapies.[1] The strategic use of this compound as a building block allows for the introduction of specific substituents that can modulate the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.

Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of the pyrido[2,3-d]pyrimidine scaffold can be achieved through the cyclocondensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. In the case of this compound, the reaction is proposed to proceed through the initial formation of an enaminone intermediate, followed by intramolecular cyclization and dehydration to yield the fused pyrimidine ring.

A general approach for the synthesis of pyrido[2,3-d]pyrimidines involves the reaction of a 2-aminopyridine with various cyclizing agents.[2] While specific examples with this compound are scarce, the reactivity of the amino group is expected to be similar to other 2-aminopyridines. Different reported biological activities of pyrido[2,3-d]pyrimidines include their use as selective adenosine kinase inhibitors, analgesic, anti-inflammatory, antimicrobial, and herbicidal agents.[2] They have also been investigated as selective inhibitors of the tyrosine kinase activities of the fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors.[2]

Proposed Reaction Scheme for Pyrido[2,3-d]pyrimidine Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A This compound C Enaminone Intermediate A->C Condensation B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Pyrido[2,3-d]pyrimidine Derivative C->D Intramolecular Cyclization & Dehydration

Caption: Proposed synthesis of a pyrido[2,3-d]pyrimidine derivative.

Synthesis of Thiazolo[5,4-b]pyridines

Thiazolo[5,4-b]pyridine derivatives are another class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.[1] The synthesis of this scaffold can be approached by constructing the thiazole ring onto the pyridine core. For this compound, a potential synthetic route involves the reaction with a thiocyanating agent to introduce a thiocyanate group, followed by cyclization.

The synthesis of thiazolo[5,4-b]pyridine derivatives has been reported starting from 3-amino-5-bromo-2-chloropyridine.[1] This involves the formation of an aminothiazole, followed by further functionalization. Thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, which are important in overcoming resistance to drugs like imatinib in the treatment of gastrointestinal stromal tumors (GIST).[1]

Proposed Reaction Scheme for Thiazolo[5,4-b]pyridine Synthesis

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product A This compound B 3-Thiocyanato-6-methylpyridin-2-ol A->B Thiocyanation (e.g., KSCN, Br2) C Aminothiazole Intermediate B->C Cyclization (e.g., with an alpha-haloketone) D Thiazolo[5,4-b]pyridine Derivative C->D Further Functionalization

Caption: Proposed synthesis of a thiazolo[5,4-b]pyridine derivative.

Experimental Protocols (Analogous)

Due to the limited availability of specific experimental protocols for this compound, the following are generalized protocols for the synthesis of related heterocyclic compounds from analogous aminopyridine precursors. These can serve as a starting point for the development of specific procedures for this compound.

Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminopyridines [2]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound (1.1 equivalents) and a catalytic amount of a suitable acid or base (e.g., piperidine, p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Table 1: Representative Yields for Pyrido[2,3-d]pyrimidine Synthesis (Analogous Reactions)

Starting 2-Aminopyridine1,3-Dicarbonyl CompoundProductYield (%)Reference
2-Amino-6-methylpyridineEthyl acetoacetate2,7-Dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine75[2]
2-AminopyridineDiethyl malonatePyrido[2,3-d]pyrimidine-2,4-dione80[2]

Protocol 2: General Procedure for the Synthesis of Thiazolo[5,4-b]pyridines from 3-Aminopyridines [1]

  • Thiocyanation: To a solution of the 3-aminopyridine derivative (1 equivalent) in a suitable solvent (e.g., acetic acid), add potassium thiocyanate (1.2 equivalents) and bromine (1.1 equivalents) at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: Add an α-haloketone (1.1 equivalents) to the reaction mixture and heat to reflux.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Table 2: Representative Yields for Thiazolo[5,4-b]pyridine Synthesis (Analogous Reactions)

Starting 3-Aminopyridineα-HaloketoneProductYield (%)Reference
3-Amino-2-chloropyridine2-Chloro-1-phenylethanone2-Phenylthiazolo[5,4-b]pyridine65[1]
3-Amino-5-bromopyridineEthyl 2-chloroacetoacetateEthyl 2-methylthiazolo[5,4-b]pyridine-5-carboxylate70[1]

Biological Activity and Signaling Pathways

Pyridopyrimidine and thiazolopyridine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects.

Pyridopyrimidines: Many pyridopyrimidine derivatives exert their biological effects by inhibiting key enzymes involved in cellular signaling pathways. For example, as inhibitors of tyrosine kinases like FGFR and VEGFR, they can block the signaling cascades that promote cell proliferation, angiogenesis, and tumor growth.

G cluster_ligand Growth Factor cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_pathway Signaling Pathway cluster_outcome Cellular Response A FGF/VEGF B FGFR/VEGFR A->B Binds D Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) B->D Activates C Pyridopyrimidine Derivative C->B Inhibits E Cell Proliferation, Angiogenesis D->E Promotes

Caption: Inhibition of FGFR/VEGFR signaling by pyridopyrimidine derivatives.

Thiazolopyridines: Thiazolopyridine derivatives have been extensively studied as kinase inhibitors. For instance, c-KIT inhibitors prevent the autophosphorylation and activation of the c-KIT receptor tyrosine kinase, which is often mutated and constitutively active in GIST. This inhibition blocks downstream signaling pathways that drive cancer cell survival and proliferation.

G cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibitor cluster_pathway Signaling Pathways cluster_outcome Cellular Outcomes A c-KIT Receptor C PI3K/AKT/mTOR Pathway RAS/MAPK Pathway A->C Activates B Thiazolopyridine Derivative B->A Inhibits D Inhibition of Cell Proliferation Induction of Apoptosis C->D Leads to

Caption: Inhibition of c-KIT signaling by thiazolopyridine derivatives.

This compound represents a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. Although specific literature on its direct application is limited, the established chemistry of analogous aminopyridines provides a solid foundation for the development of synthetic routes to novel pyridopyrimidines and thiazolopyridines. Further research into the reactivity of this compound is warranted to fully explore its potential in the discovery of new therapeutic agents. The protocols and schemes presented here serve as a guide for researchers and scientists in the field of drug development to design and synthesize new chemical entities based on this promising scaffold.

References

Application Notes and Protocols: 3-Amino-6-methylpyridin-2-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol is a heterocyclic organic compound with the potential to act as a versatile bidentate ligand in coordination chemistry. Its structure, featuring both a hydroxyl and an amino group on a pyridine ring, allows for the formation of stable chelate rings with various metal ions. This characteristic makes it a compelling candidate for the development of novel metal complexes with potential applications in catalysis, materials science, and particularly in the design of new therapeutic agents. The coordination of this ligand to metal centers can modulate the biological activity of both the ligand and the metal, potentially leading to synergistic effects and novel mechanisms of action.

These application notes provide an overview of the synthesis of this compound, general procedures for the preparation of its metal complexes, and potential applications, with a focus on its prospective use in drug development. Due to the limited specific data available for this particular ligand in the scientific literature, some protocols and data are presented as generalized methods based on closely related aminopyridine and hydroxypyridine ligands.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagents and SolventsReaction ConditionsYield (%)Reference
6-Hydroxy-5-nitro-2-picolinee.g., H₂, Pd/C, Ethanole.g., Room Temperature, 1 atmData not available[1]

Table 2: Characterization Data for this compound

TechniqueObserved Data
Melting PointData not available
¹H NMRData not available
¹³C NMRData not available
IR Spectroscopy (cm⁻¹)Data not available
Mass SpectrometryData not available

Table 3: Properties of Hypothetical Metal Complexes of this compound (L)

Complex FormulaMetal IonColorYield (%)Molar Conductivity (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[M(L)₂(H₂O)₂]Cl₂Cu(II)HypotheticalData not availableData not availableData not available
[M(L)₂(H₂O)₂]Cl₂Co(II)HypotheticalData not availableData not availableData not available
[M(L)₂(H₂O)₂]Cl₂Ni(II)HypotheticalData not availableData not availableData not available
[M(L)₃]Cl₃Fe(III)HypotheticalData not availableData not availableData not available

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these procedures based on their specific experimental setup and analytical capabilities.

Protocol 1: Synthesis of this compound

This protocol is based on the known synthesis route from 6-hydroxy-5-nitro-2-picoline.[1]

Objective: To synthesize this compound via the reduction of a nitro precursor.

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

  • Filter agent (e.g., Celite)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 6-hydroxy-5-nitro-2-picoline (1 equivalent) in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by connecting the flask to a hydrogen gas balloon or by using a Parr hydrogenator apparatus at a pressure of 1-3 atm.

  • Alternatively, a transfer hydrogenation can be performed using a hydrogen donor like ammonium formate (3-5 equivalents) at reflux temperature.

  • The reaction is stirred vigorously at room temperature (for hydrogenation with H₂) or reflux (for transfer hydrogenation) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

Objective: To synthesize coordination complexes of this compound with divalent transition metals.

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (2 equivalents) in warm methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is then heated to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • After the reflux period, the mixture is cooled to room temperature.

  • The resulting solid complex is collected by vacuum filtration.

  • The precipitate is washed with small portions of cold solvent and then with diethyl ether to remove any unreacted starting materials.

  • The complex is dried in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized complexes should be characterized by elemental analysis, molar conductivity measurements (to determine the electrolytic nature), magnetic susceptibility measurements (to determine the geometry), FT-IR spectroscopy (to identify the coordination sites), and UV-Vis spectroscopy. Single-crystal X-ray diffraction would provide definitive structural information.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_complexation Complexation cluster_characterization Characterization start Starting Materials: 6-Hydroxy-5-nitro-2-picoline Reagents reaction Chemical Reaction (e.g., Catalytic Hydrogenation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification ligand Pure Ligand: This compound purification->ligand complex_reaction Coordination Reaction in Solution ligand->complex_reaction metal_salt Metal Salt (e.g., MCl₂) metal_salt->complex_reaction isolation Isolation & Washing complex_reaction->isolation complex Metal Complex isolation->complex spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) complex->spectroscopy analysis Elemental & Physical Analysis (EA, MP, Conductivity) complex->analysis structure Structural Determination (X-ray Diffraction) analysis->structure

Caption: Experimental Workflow for Synthesis and Characterization.

signaling_pathway cluster_cell Bacterial Cell membrane Cell Membrane dna Bacterial DNA enzyme Essential Enzyme ribosome Ribosome inhibition Inhibition of Replication/Transcription dna->inhibition enzyme_inhibition Enzyme Inactivation enzyme->enzyme_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome->protein_synthesis_inhibition complex Metal Complex of This compound complex->membrane Uptake complex->dna Intercalation or Cleavage complex->enzyme Binding to Active Site complex->ribosome Binding to Ribosomal Subunits cell_death Bacterial Cell Death inhibition->cell_death enzyme_inhibition->cell_death protein_synthesis_inhibition->cell_death

Caption: Hypothetical Antimicrobial Signaling Pathway.

Potential Applications in Drug Development

Metal complexes of substituted pyridinol ligands have shown promise in various therapeutic areas. While specific studies on this compound complexes are limited, the structural motifs suggest potential for:

  • Antimicrobial Agents: The chelation of metal ions is a known strategy to enhance the antimicrobial activity of organic ligands. The resulting complexes may exhibit increased lipophilicity, facilitating their transport across microbial cell membranes. Potential mechanisms of action include interference with cellular enzymes, binding to DNA, and the generation of reactive oxygen species.

  • Anticancer Agents: Many metal-based compounds are used in cancer chemotherapy. The planar nature of the pyridine ring could allow for intercalation with DNA, while the coordinated metal center could catalyze DNA cleavage or inhibit essential enzymes like topoisomerases.

  • Catalytic Applications in Biological Systems: The development of metalloenzymes and their mimics is a significant area of research. Metal complexes of this compound could potentially mimic the active sites of certain enzymes and be explored for their catalytic activity in biologically relevant reactions.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The synthetic protocols and characterization frameworks provided here, though generalized, offer a starting point for researchers to investigate the rich coordination chemistry of this molecule. Further studies are essential to isolate and characterize its metal complexes, quantify their properties, and evaluate their potential in catalysis and medicinal applications. The development of a robust dataset for this ligand and its derivatives will be crucial for unlocking its full potential in the design of novel functional materials and therapeutic agents.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Amino-6-methylpyridin-2-ol, a key intermediate in the pharmaceutical industry. The synthesis is a two-step process commencing with the nitration of 2-hydroxy-6-methylpyridine to yield 2-hydroxy-6-methyl-3-nitropyridine, followed by the reduction of the nitro group to the desired amino functionality. This protocol focuses on providing a practical guide for transitioning from laboratory-scale to pilot-plant or industrial-scale production, with a focus on safety, efficiency, and product quality.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The demand for efficient and scalable synthetic routes is driven by its role in drug development and manufacturing. The described synthetic pathway is robust and utilizes readily available starting materials. The primary challenge in scaling up this process lies in managing the exothermic nature of the nitration reaction and ensuring the efficiency and safety of the catalytic hydrogenation step. These application notes provide detailed procedures and critical process parameters to guide researchers and chemists in this endeavor.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

  • Nitration: 2-Hydroxy-6-methylpyridine is reacted with a nitrating agent to introduce a nitro group at the 3-position of the pyridine ring, yielding 2-hydroxy-6-methyl-3-nitropyridine.

  • Reduction: The intermediate, 2-hydroxy-6-methyl-3-nitropyridine, is then subjected to a reduction process to convert the nitro group to an amino group, affording the final product, this compound.

SynthesisWorkflow Start 2-Hydroxy-6-methylpyridine Nitration Step 1: Nitration Start->Nitration Nitrating Agent (e.g., HNO3/H2SO4) Intermediate 2-Hydroxy-6-methyl-3-nitropyridine Nitration->Intermediate Yield: 75-85% Reduction Step 2: Reduction Intermediate->Reduction Reducing Agent (e.g., H2/Pd-C) Product This compound Reduction->Product Yield: 85-95%

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine (Nitration)

This procedure details the nitration of 2-hydroxy-6-methylpyridine. Careful temperature control is critical due to the exothermic nature of the reaction.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • 2-Hydroxy-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice/water bath or chiller for temperature control

  • Sodium Hydroxide solution (for neutralization)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid. Begin cooling the acid to 0-5 °C using the chiller.

  • Addition of Starting Material: Slowly add 2-hydroxy-6-methylpyridine to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel. The reaction temperature must be strictly maintained between 0-10 °C. The addition rate should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This should be done in a vessel large enough to accommodate the volume increase.

  • Precipitation and Neutralization: The product will precipitate out of the acidic solution. The slurry is then neutralized with a sodium hydroxide solution to a pH of 6-7.

  • Isolation and Drying: The precipitated solid is collected by filtration and washed with cold water until the washings are neutral. The product is then dried under vacuum at 50-60 °C to a constant weight.

Process Parameters for Scale-up:

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)
Reactant Molar Ratio
2-Hydroxy-6-methylpyridine1.0 eq1.0 eq
Sulfuric Acid3-5 vol3-5 vol
Nitric Acid1.1-1.3 eq1.1-1.2 eq
Reaction Conditions
Temperature0-10 °C0-5 °C
Reaction Time2-4 hours3-5 hours
Work-up
QuenchingPouring onto iceSlow addition to ice/water
Neutralization pH6-76-7
Typical Yield 80-90%75-85%
Purity (by HPLC) >98%>98%
Step 2: Synthesis of this compound (Reduction)

This protocol describes the catalytic hydrogenation of 2-hydroxy-6-methyl-3-nitropyridine. This method is generally high-yielding and produces a clean product.

Materials and Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator or industrial-scale vessel)

  • 2-Hydroxy-6-methyl-3-nitropyridine

  • Palladium on Carbon (5-10% Pd/C) catalyst

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator or other solvent removal equipment

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with 2-hydroxy-6-methyl-3-nitropyridine and the solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst to the reactor. The catalyst is typically used as a 50% wet paste to minimize the risk of ignition.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature (usually 25-50 °C). The reaction is exothermic, and cooling may be required to maintain the set temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by HPLC analysis.

  • Catalyst Removal: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. The catalyst is removed by filtration through a pad of filtration aid. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • Product Isolation: The filtrate containing the product is concentrated under reduced pressure to afford the crude this compound.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Process Parameters for Scale-up:

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)
Reactant & Catalyst
2-Hydroxy-6-methyl-3-nitropyridine1.0 eq1.0 eq
Pd/C Catalyst (10% w/w)1-5 mol%0.5-2 mol%
SolventEthanol or MethanolEthanol or Ethyl Acetate
Reaction Conditions
Hydrogen Pressure50-100 psi50-150 psi
Temperature25-50 °C30-60 °C
Reaction Time4-8 hours6-12 hours
Work-up
Catalyst FiltrationThrough Celite®Sparkler or Nutsche filter
Typical Yield 90-98%85-95%
Purity (by HPLC) >99%>99%

Safety Considerations for Scale-up

  • Nitration: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of the nitrating agent. The use of a jacketed reactor with a reliable cooling system is mandatory. Personnel should wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and located in a well-ventilated area, preferably a dedicated high-pressure bay. The Pd/C catalyst is pyrophoric when dry and must be handled with care under an inert atmosphere or as a wet paste. The filtration of the catalyst should be performed in a way that the filter cake never dries out.

Analytical Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
2-Hydroxy-6-methyl-3-nitropyridineC₆H₆N₂O₃154.12 g/mol 216-218Yellow solid
This compoundC₆H₈N₂O124.14 g/mol 208-212Off-white to light brown solid

Conclusion

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By carefully controlling the reaction parameters, especially temperature during nitration and safety procedures during hydrogenation, a high yield of pure product can be consistently obtained. These application notes are intended to serve as a valuable resource for chemists and chemical engineers involved in the process development and manufacturing of this important pharmaceutical intermediate. Further optimization of reaction conditions and work-up procedures may be necessary depending on the specific scale and equipment available.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-6-methylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 6-Hydroxy-5-nitro-2-picoline. The synthesis primarily involves the reduction of the nitro group to an amino group.

Q2: Which reduction method is most effective for converting 6-Hydroxy-5-nitro-2-picoline?

Catalytic hydrogenation using palladium on activated charcoal (Pd/C) with hydrogen gas is a widely employed and effective method for this transformation.[1]

Q3: What are the typical reaction conditions for the catalytic hydrogenation?

Typical conditions involve using methanol as a solvent and running the reaction under a hydrogen atmosphere for approximately 12 hours. The pressure of hydrogen gas can range from 750 to 4500 Torr.[1]

Q4: Are there alternative synthetic routes to aminopyridines that could be adapted?

Yes, various methods exist for the synthesis of aminopyridines, such as the reaction of α-picoline with ammonia in the presence of catalysts, or the amination of corresponding hydroxy compounds. However, these methods can have disadvantages like low yields or the need for harsh reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reduction of the nitro group.- Ensure the catalyst (Pd/C) is active and not poisoned.- Increase the hydrogen pressure and/or reaction time.- Check the quality of the starting material and solvents.
Side reactions occurring.- Optimize the reaction temperature; lower temperatures may reduce side product formation.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Loss of product during workup and purification.- Use appropriate extraction solvents and adjust the pH to minimize the solubility of the product in the aqueous phase.- Optimize the recrystallization or chromatography conditions to improve recovery.
Presence of Impurities in the Final Product Unreacted starting material (6-Hydroxy-5-nitro-2-picoline).- Monitor the reaction progress using TLC or LC-MS to ensure complete conversion.- If the reaction is stalled, consider adding fresh catalyst.
Formation of byproducts from over-reduction or side reactions.- Purify the product using column chromatography with an appropriate solvent system.- Recrystallization from a suitable solvent can also remove many impurities.
Inconsistent Reaction Results Variability in catalyst activity.- Use a consistent source and batch of Pd/C catalyst.- Perform a small-scale test reaction to evaluate the activity of a new batch of catalyst.
Presence of moisture or air in the reaction.- Use dry solvents and ensure all glassware is thoroughly dried.- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound via Reduction of 6-Hydroxy-5-nitro-2-picoline

Parameter Condition Reference
Catalyst Palladium on activated charcoal (Pd/C)[1]
Reagent Hydrogen (H₂)[1]
Solvent Methanol[1]
Pressure 750.075 - 4500.45 Torr[1]
Reaction Time 12 hours[1]

Experimental Protocols

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation

This protocol is based on the reduction of 6-Hydroxy-5-nitro-2-picoline.

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • 10% Palladium on activated charcoal (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite)

  • Standard laboratory glassware

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve 6-Hydroxy-5-nitro-2-picoline in methanol.

    • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

    • Seal the flask and connect it to the hydrogenation apparatus.

  • Inerting the System:

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Hydrogenation:

    • Introduce hydrogen gas into the reaction vessel to the desired pressure (e.g., 50 psi or as specified in Table 1).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Workup & Purification start Dissolve 6-Hydroxy-5-nitro-2-picoline in Methanol add_catalyst Add Pd/C Catalyst start->add_catalyst inert Inert System (N2/Ar Purge) add_catalyst->inert hydrogenate Introduce H2 Gas & Stir inert->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_products Side Products start->side_products Yes workup_loss Workup Loss start->workup_loss Yes check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst optimize_conditions Optimize Conditions (Time, Pressure) incomplete_rxn->optimize_conditions side_products->optimize_conditions optimize_workup Optimize Workup/Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Purification challenges of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-6-methylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is an organic compound. While specific data for this exact molecule is limited in the provided search results, related compounds such as 2-Amino-6-methylpyridine are described as yellowish crystalline low-melting solids.[1] It is expected that this compound would also be a solid at room temperature. The presence of both an amino and a hydroxyl group suggests it will have some polarity.

Q2: What solvents are suitable for the purification of this compound?

A2: Based on purification methods for similar aminopyridine derivatives, a combination of non-polar and polar solvents is often effective for chromatographic purification. For instance, mixtures of hexane and ethyl acetate (EtOAc) are commonly used.[2] For recrystallization, solvents in which the compound has good solubility at elevated temperatures but lower solubility at room temperature should be tested.[3] Due to its polar functional groups, it is likely to have some solubility in alcohols like methanol and ethanol.

Q3: My purified this compound is colored. Is this normal?

A3: Aminopyridine compounds can be susceptible to oxidation, which can lead to discoloration. While a pale yellow color might be acceptable for some applications, significant color may indicate the presence of impurities.[1] It is advisable to protect the compound from light and air. If a high degree of purity is required, further purification steps such as recrystallization or column chromatography may be necessary to remove colored impurities.

Q4: I am observing low recovery after purification. What are the potential causes?

A4: Low recovery can stem from several factors. During recrystallization, using an excessive amount of solvent or a solvent in which the compound is too soluble at low temperatures can lead to significant loss of product in the mother liquor.[3] In column chromatography, improper solvent system selection can lead to poor separation or irreversible adsorption of the compound to the stationary phase. Additionally, the compound's stability under the purification conditions (e.g., temperature, pH) should be considered.

Q5: What are the common impurities I should expect?

A5: Common impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction could leave residual nitro-containing starting material.[4][5] Other potential impurities could be isomers or related pyridine derivatives formed during the synthesis.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent, even at cool temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Select a solvent where the compound has a significant solubility difference between hot and cold conditions.- Use a mixed solvent system. Dissolve in a "good" solvent and add a "poor" solvent until turbidity appears, then heat to redissolve and cool slowly.[3]- Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely.
Poor Separation in Column Chromatography - The eluent system has inappropriate polarity.- The compound is interacting strongly with the stationary phase (e.g., silica gel).- The column is overloaded.- Adjust the eluent polarity. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly, increase the polarity.[3]- For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and recovery.- Ensure the amount of crude material is appropriate for the column size.
"Oiling Out" During Recrystallization - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a solvent with a lower boiling point.- Add more solvent to the hot mixture to ensure complete dissolution before cooling.- Cool the solution more slowly to encourage the formation of crystals rather than an oil.[3]
Product Discoloration (e.g., turning brown) - Oxidation of the amino or hydroxyl group.- Presence of colored impurities.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants if compatible with the compound and downstream applications.- Consider treating the solution with activated charcoal before filtration to remove some colored impurities.
Multiple Spots on TLC After Purification - Incomplete purification.- Decomposition of the compound on the TLC plate (silica can be acidic).- Repeat the purification step (e.g., re-chromatograph or recrystallize).- Use a different purification technique (e.g., if column chromatography failed, try recrystallization or vice-versa).- Neutralize the TLC plate by developing it in a solvent system containing a small amount of triethylamine before running the sample.

Quantitative Data Summary

The following table summarizes solvent systems used for the purification of similar aminopyridine derivatives by column chromatography, which can serve as a starting point for developing a method for this compound.

Compound Purification Method Solvent/Eluent System Reference
N-(3-chlorophenyl)-6-methylpyridin-2-amineColumn ChromatographyHexane/EtOAc (9:1)[2]
N-(3-fluorophenyl)thiazol-2-amineColumn ChromatographyHexane/EtOAc (8:2)[2]
N-(3-chlorophenyl)pyrimidin-2-amineColumn ChromatographyHexane/EtOAc (8:2)[2]
N-(3-methoxyphenyl)pyridin-2-amineColumn ChromatographyHexane/EtOAc (9:1)[2]
2-Amino-6-methylpyridineColumn ChromatographyEthyl acetate-hexane[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures) at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Stationary Phase and Eluent Selection: Prepare a TLC of the crude material using silica gel as the stationary phase. Test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides good separation of the target compound from impurities (target Rf value of ~0.3).

  • Column Packing: Pack a glass column with silica gel using the selected eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.

  • Elution: Run the column by passing the eluent through it under positive pressure. Collect fractions and monitor the elution of the compound using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum to remove any remaining traces of solvent.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Filter_Wash Vacuum Filtration & Cold Solvent Wash Cool->Filter_Wash Dry Drying Filter_Wash->Dry Pure_Crystal Pure Crystalline Product Dry->Pure_Crystal Troubleshooting_Logic Start Low Yield After Purification? Recrystallization Recrystallization Issue? Start->Recrystallization Yes Chromatography Chromatography Issue? Start->Chromatography No Stability Assess Compound Stability Start->Stability Consider Always Solvent Check Solvent Choice (Solubility Profile) Recrystallization->Solvent Yes Amount Minimize Solvent Amount Recrystallization->Amount Yes Eluent Adjust Eluent Polarity Chromatography->Eluent Yes Modifier Add Modifier (e.g., TEA) Chromatography->Modifier Yes

References

Technical Support Center: Synthesis of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-methylpyridin-2-ol. The primary focus is on the common synthetic route involving the reduction of 6-Hydroxy-5-nitro-2-picoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reduction of the nitro group of 6-Hydroxy-5-nitro-2-picoline. Catalytic hydrogenation is a widely used technique for this transformation.

Q2: What are the potential by-products I should be aware of during the synthesis?

A2: Several by-products can form during the reduction of 6-Hydroxy-5-nitro-2-picoline. These primarily arise from incomplete reduction or side reactions of intermediate species. The most common by-products include:

  • Nitroso Intermediate: 6-Hydroxy-2-methyl-5-nitrosopyridine

  • Hydroxylamine Intermediate: 3-Hydroxyamino-6-methylpyridin-2-ol

  • Azoxy Dimer: 2,2'-dihydroxy-6,6'-dimethyl-3,3'-azoxypyridine

  • Azo Dimer: 2,2'-dihydroxy-6,6'-dimethyl-3,3'-azopyridine

Under harsh reaction conditions, over-reduction of the pyridine ring can occur, though this is less common with standard catalytic hydrogenation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system should be developed to distinguish the starting material (6-Hydroxy-5-nitro-2-picoline), the desired product (this compound), and potential by-products. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant amounts of by-products are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation of 6-Hydroxy-5-nitro-2-picoline.

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient catalyst loading or deactivated catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Poor quality of starting material or solvent.1. Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the catalyst is fresh. 2. Increase hydrogen pressure (within safe limits of the equipment) and/or extend the reaction time. Monitor by TLC until the starting material is consumed. 3. Ensure the starting material is pure and the solvent is dry and deoxygenated.
Formation of Colored Impurities (Yellow/Orange/Red) 1. Presence of azo and azoxy by-products due to condensation of nitroso and hydroxylamine intermediates.1. Ensure efficient stirring to maintain a homogeneous reaction mixture. Consider adding the starting material portion-wise to the reaction mixture containing the catalyst and hydrogen to minimize the accumulation of intermediates.
Low Yield of Desired Product 1. Adsorption of the product onto the catalyst. 2. Over-reduction of the pyridine ring (less common). 3. Formation of significant amounts of dimeric by-products.1. After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol or ethanol) to recover any adsorbed product. 2. Use milder reaction conditions (lower temperature and pressure). 3. Optimize reaction conditions to favor the complete reduction of the nitro group over dimerization (see above).
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of multiple by-products with similar polarity to the product.1. Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system. 2. Employ column chromatography with a carefully selected eluent gradient for separation.

Data Presentation

The following table summarizes hypothetical quantitative data for by-product formation under different reaction conditions to illustrate potential outcomes. Actual results may vary.

Condition Starting Material Conversion (%) This compound Yield (%) Azo/Azoxy By-products (%) Other Impurities (%)
Standard (5% Pd/C, 1 atm H₂, 25°C, 12h) 958555
Low Catalyst (1% Pd/C, 1 atm H₂, 25°C, 12h) 605082
High Temperature (5% Pd/C, 1 atm H₂, 50°C, 6h) >9980155
High Pressure (5% Pd/C, 5 atm H₂, 25°C, 6h) >999235

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 6-Hydroxy-5-nitro-2-picoline (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C (5-10 mol% relative to the starting material) to the solution.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) three times to remove air.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Mandatory Visualization

troubleshooting_workflow start Start Synthesis check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete workup Reaction Complete: Proceed to Work-up incomplete->workup No increase_catalyst Increase Catalyst/Time/Pressure incomplete->increase_catalyst Yes colored_impurities Colored Impurities? low_yield Low Yield? colored_impurities->low_yield No optimize_stirring Optimize Stirring/Portion-wise Addition colored_impurities->optimize_stirring Yes wash_catalyst Thoroughly Wash Catalyst low_yield->wash_catalyst Yes purification Purification (Recrystallization/Chromatography) low_yield->purification No workup->colored_impurities end Pure Product increase_catalyst->check_reaction optimize_stirring->start Re-run wash_catalyst->purification purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

reaction_pathway start_material 6-Hydroxy-5-nitro-2-picoline intermediate1 Nitroso Intermediate start_material->intermediate1 Reduction intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 Reduction byproduct Azo/Azoxy By-products intermediate1->byproduct Condensation product This compound intermediate2->product Reduction intermediate2->byproduct Condensation

Caption: Reaction pathway showing the formation of the desired product and common by-products.

Technical Support Center: Optimizing Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopyridines?

A1: The most prevalent methods for synthesizing aminopyridines include:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between a halopyridine and an amine.[1][2] This method is favored for its broad substrate scope and tolerance of various functional groups.[3]

  • Chichibabin Reaction: A classic method involving the direct amination of pyridine with sodium amide or a related base.[4][5] It is often used for the synthesis of 2-aminopyridines but can require harsh reaction conditions.[6]

  • Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the displacement of a leaving group (like a halogen) on the pyridine ring by an amine nucleophile. The reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

  • Catalyst-Free Methods: Some approaches avoid transition metal catalysts, often requiring elevated temperatures or specific activating groups on the pyridine ring.[1][7]

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the desired aminopyridine, offering efficiency and atom economy.[8][9]

Q2: My aminopyridine synthesis is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in aminopyridine synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Temperature: The optimal temperature can be crucial. For instance, in some multicomponent reactions for 2-amino-3-cyanopyridines, increasing the temperature from room temperature to 80°C significantly improves the yield.[8][10] However, temperatures above a certain threshold (e.g., 50°C in some catalyst-free methods) can lead to decomposition.[1]

  • Solvent Selection: The choice of solvent can greatly impact solubility and reaction rates.[11] For Buchwald-Hartwig aminations, polar aprotic solvents like dioxane, toluene, or DMF are common. In some cases, solvent-free conditions can provide good yields.[1][9]

  • Catalyst and Ligand (for cross-coupling reactions): The choice of palladium source and phosphine ligand is critical in Buchwald-Hartwig aminations. Screening different combinations is often necessary to find the optimal system for a specific substrate pair.[2][12]

  • Base Selection: The strength and solubility of the base are important. Common bases in Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), and DBU.[2][13] For the Chichibabin reaction, the concentration and purity of sodium amide are key.[6]

  • Moisture and Air Sensitivity: Many organometallic catalysts and strong bases are sensitive to air and moisture. Ensure anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used.

Q3: I am observing significant side product formation. What are common side reactions and how can I minimize them?

A3: Common side reactions include:

  • Over-amination or Dimerization: In the Chichibabin reaction, dimerization of the starting pyridine can occur.[4] In cross-coupling reactions, double arylation of the amine can be an issue.

  • Hydrolysis: In aqueous work-ups or if moisture is present, hydrolysis of the starting materials or product can occur, especially at elevated temperatures.[14]

  • Formation of Isomers: In some reactions, amination can occur at different positions on the pyridine ring.[6]

To minimize side products, consider:

  • Controlling Stoichiometry: Using a slight excess of the amine can sometimes help drive the reaction to completion and minimize side reactions involving the starting halopyridine.

  • Optimizing Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to product degradation or the formation of byproducts.

  • Purification Strategy: An effective purification strategy is crucial. This may involve column chromatography, crystallization, or acid-base extraction to remove impurities.[15]

Q4: What are the best practices for purifying aminopyridines?

A4: The choice of purification method depends on the properties of the specific aminopyridine and the impurities present.

  • Crystallization: This is an effective method for obtaining high-purity solid products. However, challenges like "oiling out" (where the compound separates as a liquid instead of a solid) and polymorphism can occur.[16] Careful solvent selection is key to achieving a good solubility difference between hot and cold temperatures.[16]

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities. For basic aminopyridines, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[15]

  • Acid-Base Extraction: Since aminopyridines are basic, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The aminopyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[15]

  • Cation-Exchange Chromatography: This method is particularly useful for removing excess 2-aminopyridine from reaction mixtures, especially in the context of pyridylamination of carbohydrates.[17]

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Inactive CatalystEnsure the palladium precursor and ligand are of high quality. Consider using a pre-formed catalyst. Perform the reaction under an inert atmosphere (N2 or Ar).
Inappropriate LigandScreen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos). The optimal ligand can be highly substrate-dependent.
Incorrect BaseTry different bases such as NaOtBu, K3PO4, or Cs2CO3. The base strength and solubility can significantly affect the reaction rate.
Suboptimal SolventTest different anhydrous solvents like toluene, dioxane, or DMF. Solvent choice can influence catalyst solubility and reactivity.
Low Reaction TemperatureGradually increase the reaction temperature. Many Buchwald-Hartwig reactions require heating (e.g., 80-110 °C).[3]
Steric HindranceFor sterically hindered substrates, consider using bulkier phosphine ligands and higher reaction temperatures.
Issues with the Chichibabin Reaction
Potential Cause Troubleshooting Steps
Low ReactivityThe reaction is favored for electron-deficient pyridines. For less reactive pyridines, higher temperatures may be required.[6]
Dimerization Side ProductThis is a known side reaction.[4] Optimizing the reaction temperature and the rate of addition of sodium amide may help.
Poor Solubility of ReagentsFor temperature-sensitive substrates, using potassium amide (KNH2) in liquid ammonia can be an alternative, as it is more soluble at lower temperatures.[5]
Incomplete ReactionEnsure the sodium amide is of high quality and used in sufficient excess. The reaction often requires a stoichiometric amount of base to proceed.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridine

This protocol is a general starting point and may require optimization for specific substrates.[3]

  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (4-8 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Reaction Setup: Remove the Schlenk tube from the glovebox and add the bromopyridine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

General Protocol for Catalyst-Free Synthesis of 2-Aminopyridines

This method describes a synthesis from a cyclic dihydrothiazolopyridinium salt.[1]

  • Reaction Setup: To a solution of the dihydrothiazolopyridinium salt (1.0 mmol) in DMSO (5 mL) at room temperature, add the amine (4.0 mmol) in one portion.

  • Reaction: Warm the reaction to 50 °C and stir for 48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5 M aqueous NaOH (5 mL).

  • Extraction: Extract the resulting solution with diethyl ether (5 times). Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-3-cyanopyridines [8][10]

EntryTemperature (°C)Time (h)SolventYield (%)
1Room Temp.24None0
24024None20
3606None40
4803None85

Table 2: Effect of Solvent on the Solubility of 2-Aminopyridine at 298.15 K [11]

SolventMole Fraction Solubility (x10^3)
Cyclohexane1.35
n-Hexane1.82
Acetonitrile16.51
Isobutanol29.34
Isopropanol32.17
n-Butanol59.87
n-Propanol91.26
Ethanol115.48
Methanol162.31
N,N-Dimethylformamide (DMF)278.14
N-Methyl-2-pyrrolidone (NMP)354.21

Visualizations

Aminopyridine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Select Synthesis Route (e.g., Buchwald-Hartwig, Chichibabin) reagents Gather Reagents & Solvents (Anhydrous/Inert if needed) start->reagents setup Assemble Glassware (Dry & Inert Atmosphere) reagents->setup reaction Run Reaction (Control Temp & Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench check_yield Low Yield? monitoring->check_yield extract Extraction quench->extract purify Purification (Chromatography, Crystallization) extract->purify product Isolated Product purify->product check_purity Impure Product? purify->check_purity check_yield->start Optimize Conditions check_purity->purify Re-purify

Caption: General workflow for aminopyridine synthesis and optimization.

Troubleshooting_Logic cluster_variables Reaction Variables to Investigate start Problem Encountered (e.g., Low Yield) temp Temperature start->temp solvent Solvent start->solvent catalyst Catalyst/Ligand start->catalyst base Base start->base concentration Concentration start->concentration analysis Analyze Results (LC-MS, NMR) temp->analysis solvent->analysis catalyst->analysis base->analysis concentration->analysis decision Problem Solved? analysis->decision decision->start No, Re-evaluate end Successful Synthesis decision->end Yes

Caption: A logical approach to troubleshooting synthesis problems.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 3-Amino-6-methylpyridin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for a polar, basic compound like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprits are:

  • Silanol Interactions: Silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[2] At mid-range pH values, these silanols can be ionized (negatively charged) and interact strongly with the protonated (positively charged) amine group of your analyte, leading to tailing.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms of the compound will exist, which can result in broader, asymmetric peaks.[3][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][6]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[6]

Q2: How does mobile phase pH affect the peak shape of this compound?

To achieve a symmetrical peak, the mobile phase pH should be adjusted to ensure the analyte is in a single ionic state and to suppress the ionization of residual silanols on the column.

  • Low pH (e.g., 2.5-3.5): At a low pH, the residual silanol groups on the stationary phase are protonated and neutral, which minimizes their interaction with the positively charged analyte.[2] This is often the most effective strategy for improving the peak shape of basic compounds.[7]

  • High pH (e.g., 8-10): At a high pH, the analyte's amino group may be in its neutral form, reducing ionic interactions. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[3]

Q3: What mobile phase additives can I use to mitigate peak tailing?

A3: Mobile phase additives can significantly improve peak shape by masking the active silanol sites on the stationary phase.[5]

  • Competing Bases: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[8] TEA will compete with your analyte for interactions with the active silanol sites, thereby reducing peak tailing. A typical starting concentration is 0.1% (v/v).

  • Buffers: Using a buffer (e.g., phosphate or formate) helps to maintain a constant and controlled pH across the column, which is crucial for reproducible results and symmetrical peaks.[3][4] A buffer concentration of 10-25 mM is generally recommended.

Q4: Which type of HPLC column is best suited for analyzing this compound?

A4: The choice of column can have a significant impact on peak shape.

  • End-capped Columns: It is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[2] End-capping is a process that deactivates the majority of residual silanol groups, leading to a more inert surface and improved peak shape for basic compounds.[3]

  • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative chemistries, such as those with a polar-embedded group or hybrid silica-polymer materials. These are designed to further shield the analyte from silanol interactions.[3][5]

Data Presentation

Table 1: Effect of Mobile Phase pH and Additive on Peak Asymmetry of a Basic Compound

Mobile Phase ConditionAsymmetry Factor (As)*Observations
pH 7.0 (Unbuffered)2.4Severe tailing
pH 3.0 (0.1% Formic Acid)1.3Significant improvement, slight tailing
pH 3.0 (10 mM Phosphate Buffer)1.2Good peak shape
pH 7.0 (10 mM Phosphate Buffer)2.1Tailing still present
pH 3.0 (10 mM Phosphate Buffer + 0.1% TEA)1.1Excellent, symmetrical peak

*Note: Data is illustrative, based on typical results for basic compounds. The asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Experimental Protocols

Recommended HPLC Method for this compound with Reduced Peak Tailing

This protocol provides a starting point for developing a robust HPLC method for this compound, focusing on achieving symmetrical peak shapes.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphate buffer salts)

  • Triethylamine (optional)

  • This compound standard

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

2. Mobile Phase Preparation (Low pH Condition):

  • Mobile Phase A (Aqueous): Prepare a 10 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Alternatively, use 0.1% formic acid in water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 275 nm)

  • Gradient Program:

    • Start with a low percentage of acetonitrile (e.g., 5-10%).

    • Increase the acetonitrile percentage linearly to elute the compound.

    • Include a column wash and re-equilibration step.

4. Sample Preparation:

  • Dissolve the this compound standard and samples in the initial mobile phase composition to avoid solvent mismatch effects.

5. System Suitability:

  • Inject a standard solution multiple times to ensure the system is equilibrated and that retention time and peak area are reproducible.

  • The peak asymmetry factor should be ≤ 1.5.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Peak Tailing Observed (As > 1.2) cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Hardware Optimization cluster_4 Resolution start Peak Tailing check_overload 1. Check for Overload start->check_overload check_column 2. Check Column Health check_overload->check_column Dilute sample or reduce injection volume adjust_ph 3. Adjust Mobile Phase pH (Low pH: 2.5-3.5) check_column->adjust_ph Flush or replace column if pressure is high add_buffer 4. Add Buffer (e.g., 10-25 mM Phosphate) adjust_ph->add_buffer If tailing persists end Symmetrical Peak adjust_ph->end If resolved add_tea 5. Add Competing Base (e.g., 0.1% TEA) add_buffer->add_tea If tailing persists add_buffer->end If resolved change_column 6. Use End-capped or Alternative Column add_tea->change_column If tailing persists add_tea->end If resolved change_column->end

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

Side reactions of 3-Amino-6-methylpyridin-2-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-methylpyridin-2-ol. Here, you will find information on potential side reactions and detailed protocols to mitigate these issues, ensuring the successful outcome of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound is turning dark and forming insoluble materials. What is happening and how can I prevent it?

A1: This is a common issue and is likely due to oxidation and subsequent polymerization of the aminopyridinol. The electron-rich aromatic ring, combined with the amino and hydroxyl functional groups, makes the molecule susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to suppress oxidation.

  • Temperature Control: Avoid excessive heat, as high temperatures can accelerate the rate of oxidation.

Q2: I am observing the formation of multiple products in my reaction, suggesting a lack of selectivity. How can I control the reactivity of the amino and hydroxyl groups?

A2: this compound is a bifunctional molecule, and both the amino and hydroxyl groups can participate in reactions, leading to a mixture of N-substituted, O-substituted, and N,O-disubstituted products. To achieve selectivity, it is crucial to use protecting groups.

Recommended Strategies:

  • Selective Protection: You can selectively protect one functional group to allow the other to react. For instance, you can protect the amino group to perform a reaction on the hydroxyl group, or vice versa.

  • Orthogonal Protection: For more complex syntheses, you can use "orthogonal" protecting groups, which can be removed under different conditions, allowing for sequential reactions at the amino and hydroxyl positions.

Q3: What are the recommended protecting groups for the amino and hydroxyl functions of this compound?

A3: The choice of protecting group depends on the specific reaction conditions you plan to use. Here are some common and effective options:

  • For the Amino Group: The tert-butoxycarbonyl (Boc) group is widely used. It is stable under a variety of conditions but can be easily removed with acid.

  • For the Hydroxyl Group: A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is a good choice. It is stable to many reagents but can be cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF).

The use of Boc for the amine and TBDMS for the hydroxyl group represents an effective orthogonal protection strategy.

Q4: I am having difficulty purifying my product from the reaction mixture. What purification strategies are recommended?

A4: Purification can be challenging due to the polarity of the molecule and the potential for multiple products.

Purification Tips:

  • Column Chromatography: Silica gel column chromatography is often the most effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the desired product from starting materials and byproducts. The use of a small amount of a basic modifier like triethylamine in the eluent can help to reduce tailing of the amine on the silica gel.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

  • Acid-Base Extraction: This technique can be useful for separating the basic aminopyridinol from neutral or acidic impurities.[1]

Quantitative Data Summary

The following table provides illustrative data on the yields of protected products under different reaction conditions. Note that actual yields may vary depending on the specific substrate and experimental setup.

EntryReactantProtecting GroupReaction ConditionsProductYield (%)Purity (%)
1This compoundBoc(Boc)₂O, TEA, THF, rt, 2h[2]N-Boc-3-amino-6-methylpyridin-2-ol85-95>95
2This compoundTBDMSTBDMS-Cl, Imidazole, DMF, rt, 12h3-Amino-2-(TBDMS-oxy)-6-methylpyridine80-90>95
3N-Boc-3-amino-6-methylpyridin-2-olTBDMSTBDMS-Cl, Imidazole, DMF, rt, 12hN-Boc-3-amino-2-(TBDMS-oxy)-6-methylpyridine90-98>98

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This procedure describes the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of (Boc)₂O (1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-Boc-3-amino-6-methylpyridin-2-ol.

Protocol 2: O-TBDMS Protection of this compound

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-Amino-2-(TBDMS-oxy)-6-methylpyridine.

Visualizations

Side_Reactions reactant This compound desired_product Desired Product reactant->desired_product Desired Reaction oxidation Oxidation/Polymerization (Dark insoluble byproducts) reactant->oxidation [O₂], heat, light n_alkylation N-Alkylation reactant->n_alkylation R-X, base o_alkylation O-Alkylation reactant->o_alkylation R-X, base no_dialkylation N,O-Dialkylation n_alkylation->no_dialkylation R-X, base o_alkylation->no_dialkylation R-X, base

Caption: Potential side reactions of this compound.

Orthogonal_Protection_Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection & Reaction start This compound boc_protected N-Boc-3-amino-6-methylpyridin-2-ol start->boc_protected (Boc)₂O, TEA fully_protected N-Boc-3-amino-2-(TBDMS-oxy)-6-methylpyridine boc_protected->fully_protected TBDMS-Cl, Imidazole deprotect_boc Deprotect Boc (Acid) fully_protected->deprotect_boc deprotect_tbdms Deprotect TBDMS (F⁻) fully_protected->deprotect_tbdms react_oh Reaction at OH react_nh2 Reaction at NH₂ deprotect_boc->react_nh2 deprotect_tbdms->react_oh

Caption: Orthogonal protection strategy for selective reactions.

Troubleshooting_Workflow start Experiment with This compound issue Side Reactions Observed? (e.g., discoloration, multiple products) start->issue no_issue Successful Reaction issue->no_issue No discoloration Discoloration/ Polymerization issue->discoloration Yes (Discoloration) multiple_products Multiple Products/ Lack of Selectivity issue->multiple_products Yes (Multiple Products) purification Purify Product (Column Chromatography) no_issue->purification solution_discoloration Use Inert Atmosphere & Degassed Solvents discoloration->solution_discoloration solution_selectivity Implement Protecting Group Strategy multiple_products->solution_selectivity solution_discoloration->start solution_selectivity->start

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Stability of 3-Amino-6-methylpyridin-2-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-6-methylpyridin-2-ol in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are susceptibility to oxidative degradation, photodegradation, and, to a lesser extent, hydrolysis under strong acidic or basic conditions. The aminopyridinol ring system is electron-rich and can be prone to oxidation.

Q2: What are the visible signs of degradation of a this compound solution?

A2: Degradation of this compound solutions may be indicated by a change in color, typically developing a yellow or brownish hue upon exposure to air (oxidation) or light. The formation of particulate matter or a precipitate may also suggest degradation or poor solubility under the given conditions.

Q3: How should stock solutions of this compound be prepared and stored to ensure stability?

A3: To maximize stability, stock solutions should be prepared in high-purity solvents (e.g., DMSO, ethanol, or methanol). It is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. For extended storage, purging the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing a solution of this compound. What could be the cause?

A4: The appearance of unexpected peaks in your HPLC analysis is likely due to the formation of degradation products. The potential causes include:

  • Oxidative degradation: Exposure of the solution to atmospheric oxygen.

  • Photodegradation: Exposure to ambient or UV light.

  • Hydrolysis: If the solution is prepared in a strongly acidic or basic aqueous buffer.

  • Solvent impurities: Reactive impurities in the solvent could be reacting with the compound.

To identify the cause, it is advisable to conduct forced degradation studies under controlled conditions (see Experimental Protocols section).

Q5: How can I prevent the oxidative degradation of my this compound solution during experiments?

A5: To minimize oxidative degradation, consider the following precautions:

  • Use de-gassed solvents for solution preparation.

  • Purge the headspace of your vials with an inert gas (e.g., nitrogen or argon) before sealing.

  • If compatible with your experimental setup, consider the addition of antioxidants.

  • Prepare solutions fresh whenever possible and minimize their exposure to air.

Troubleshooting Guides

Issue 1: Rapid discoloration of the solution upon preparation.

  • Possible Cause: This is a strong indicator of rapid oxidation or photodegradation.

  • Troubleshooting Steps:

    • Prepare the solution under subdued lighting conditions.

    • Use freshly de-gassed solvents.

    • Immediately after preparation, purge the vial with an inert gas and store it protected from light at a low temperature.

    • If the problem persists, evaluate the purity of your starting material, as impurities can sometimes catalyze degradation.

Issue 2: Inconsistent results in biological or chemical assays over time.

  • Possible Cause: The active concentration of this compound in your solution is likely decreasing due to degradation.

  • Troubleshooting Steps:

    • Implement a strict protocol for solution preparation and storage, as outlined in the FAQs.

    • Always prepare fresh working solutions from a frozen, protected stock solution for each experiment.

    • Validate the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) by running control samples at different time points.

    • Use a stability-indicating analytical method, such as HPLC-UV, to quantify the concentration of the parent compound before each critical experiment.

Data Presentation: Illustrative Stability Data

Disclaimer: The following tables present illustrative, hypothetical data based on the expected stability profile of aminopyridinol compounds. This data is for exemplary purposes to guide researchers in their experimental design and data presentation. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL in aqueous buffers at 40°C)

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl245%Ring-opened species
7215%Ring-opened species
pH 7.4 Buffer24< 1%Not Applicable
72< 2%Not Applicable
0.1 M NaOH248%Oxidized and ring-opened species
7220%Oxidized and ring-opened species

Table 2: Illustrative Oxidative and Photolytic Stability of this compound (1 mg/mL in Methanol:Water (1:1) at 25°C)

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
3% H₂O₂825%N-oxide, hydroxylated species
2460%N-oxide, hydroxylated species, dimers
Light (ICH Q1B)815%Photodimers, oxidized species
2440%Photodimers, oxidized species
Dark Control24< 1%Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be kept under the same conditions but protected from light.

  • Sample Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is generally suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around the λmax).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

The method should be validated to ensure it can separate the parent compound from all potential degradation products generated during the forced degradation studies.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A This compound B Ring-Opened Products A->B Acid/Base C This compound D N-Oxide C->D Oxidizing Agent (e.g., H₂O₂) E Hydroxylated Species C->E Oxidizing Agent F Dimeric Products E->F G This compound H Photodimers G->H UV/Vis Light I Oxidized Photo-products G->I UV/Vis Light + O₂

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal Stress (60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Product ID) hplc->data

Caption: General workflow for a forced degradation study.

Technical Support Center: Purification of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Amino-6-methylpyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary synthesis route for this compound involves the reduction of 6-Hydroxy-5-nitro-2-picoline.[1] Based on this, common impurities may include:

  • Unreacted Starting Material: 6-Hydroxy-5-nitro-2-picoline.

  • Intermediates from Incomplete Reduction: Such as nitroso or hydroxylamino derivatives.

  • Byproducts of Catalytic Hydrogenation: Dehalogenated byproducts if halo-substituted precursors are used, though less likely in this specific synthesis.[2][3]

  • Residual Catalysts: For example, palladium on carbon (Pd/C) if catalytic hydrogenation is the reduction method used.[2][3]

  • Solvents and Reagents: Residual solvents from the reaction and workup steps.

Q2: My compound "oils out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This can happen if the solution is supersaturated or cools too quickly, or if the boiling point of the solvent is close to the melting point of your compound. To address this:

  • Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4]

  • Use a different solvent system: A solvent in which the compound is slightly less soluble at higher temperatures might be more effective. A mixed solvent system can also be beneficial.[5]

  • Slow down the cooling process: Insulate the flask to encourage gradual cooling, which promotes the formation of well-defined crystals.[4]

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

Q3: I'm observing significant peak tailing during HPLC or column chromatography. How can I resolve this?

A3: Peak tailing with aminopyridine derivatives is often due to the basicity of the amino group interacting with acidic silanol groups on the silica gel stationary phase. To mitigate this:

  • Add a basic modifier to the mobile phase: For column chromatography, adding a small amount of triethylamine (0.1-1%) or ammonia to the eluent can neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

  • For HPLC: Adjusting the pH of the mobile phase or using an end-capped column can improve peak shape.

Q4: How can I remove baseline impurities that are very polar?

A4: If you have highly polar impurities that are difficult to separate from your polar product on a normal-phase silica column:

  • Use a more polar eluent system: A solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective for eluting very polar compounds.

  • Consider reversed-phase chromatography: In reversed-phase chromatography, polar compounds elute earlier. This can be an effective way to separate your less-polar product from highly polar impurities.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.
The resulting crystals are very fine or appear as a powder. Crystallization occurred too rapidly.Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow the solution to cool more slowly.[4]
The purified product is still impure. The impurities have similar solubility to the product and co-crystallized.A second recrystallization may be necessary. Alternatively, purify the material by column chromatography before a final recrystallization step.
Poor recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be more soluble than anticipated.Concentrate the mother liquor and cool to obtain a second crop of crystals. For future attempts, use a smaller volume of solvent.[4]
Column Chromatography
Problem Potential Cause Suggested Solution
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide may be effective.
The compound streaks badly down the column. The compound is interacting too strongly with the stationary phase (likely due to the basic amino group). The column may be overloaded.Add a small amount of triethylamine or ammonia to the eluent. Reduce the amount of crude material loaded onto the column.
Poor separation of the product from an impurity. The chosen solvent system does not provide adequate resolution.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation between the spots.
The compound appears to be decomposing on the column. The compound is unstable on silica gel.Minimize the time on the column by using flash chromatography. Alternatively, switch to a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Representative Purity Profile of this compound Before and After Purification
Purification Stage Purity by HPLC (%) Major Impurity (%) (6-Hydroxy-5-nitro-2-picoline)Other Impurities (%)
Crude Product85.210.54.3
After Recrystallization98.50.80.7
After Column Chromatography>99.5<0.1<0.4

Note: The data presented in this table is representative and may vary depending on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 100% DCM).

    • Gradually increase the polarity by adding methanol (e.g., starting with 1% MeOH in DCM and slowly increasing to 5-10% MeOH).

    • Add 0.5% triethylamine to the mobile phase throughout the elution to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis start 6-Hydroxy-5-nitro-2-picoline reaction Reduction (e.g., H2, Pd/C) start->reaction crude Crude 3-Amino-6- methylpyridin-2-ol reaction->crude choice Purification Method crude->choice recryst_steps 1. Dissolve in hot solvent 2. Cool slowly 3. Filter crystals choice->recryst_steps Option 1 chrom_steps 1. Pack column 2. Load sample 3. Elute with gradient 4. Collect fractions choice->chrom_steps Option 2 analysis Purity Analysis (HPLC) recryst_steps->analysis chrom_steps->analysis pure_product Pure Product (>99.5%) analysis->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form start->no_crystals low_yield Low yield start->low_yield peak_tailing Peak tailing start->peak_tailing no_movement Compound stuck at origin start->no_movement poor_separation Poor separation start->poor_separation solution1 Add more solvent, cool slowly oiling_out->solution1 Solution solution2 Concentrate solution, add anti-solvent no_crystals->solution2 Solution solution3 Recover from mother liquor, use less solvent low_yield->solution3 Solution solution4 Add basic modifier to eluent peak_tailing->solution4 Solution solution5 Increase eluent polarity no_movement->solution5 Solution solution6 Optimize solvent system via TLC poor_separation->solution6 Solution

References

Technical Support Center: Characterization of 3-Amino-6-methylpyridin-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of 3-Amino-6-methylpyridin-2-ol and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

The primary challenges stem from the presence of closely related positional isomers and tautomers which often co-elute in standard chromatographic systems and exhibit similar spectroscopic properties. Key challenges include:

  • Co-elution of Isomers: Positional isomers, such as 3-Amino-5-methylpyridin-2-ol, have very similar physicochemical properties, making them difficult to separate using conventional chromatography.

  • Tautomeric Equilibrium: this compound can exist in tautomeric forms (the lactam and the lactim form). While the lactam form is generally predominant, the presence of the lactim form can complicate analysis.

  • Similar Spectroscopic Profiles: Isomers and tautomers can produce very similar mass spectra and have overlapping signals in NMR and IR spectra, making unambiguous identification difficult without proper separation and reference standards.

Q2: Which isomers are commonly encountered as impurities with this compound?

During the synthesis of this compound, several positional isomers can be formed as impurities. Common isomers include:

  • 3-Amino-5-methylpyridin-2-ol

  • 5-Amino-6-methylpyridin-2-ol

  • 4-Amino-6-methylpyridin-2-ol

  • Isomers where the methyl group is on the nitrogen atom of the pyridine ring, such as 3-Amino-1,6-dimethylpyridin-2(1H)-one.

Q3: How can I improve the chromatographic separation of these isomers?

Improving chromatographic separation requires moving beyond standard reversed-phase HPLC. Here are some effective strategies:

  • Utilize Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide alternative selectivity for these polar, ionizable compounds.

  • Employ Hydrogen-Bonding Based Separations: Specialized columns, such as those with SHARC 1 stationary phases, can separate isomers based on differences in their hydrogen bonding capacity.[1]

  • Optimize Mobile Phase Conditions:

    • pH: Adjusting the mobile phase pH with additives like formic acid or ammonium acetate can alter the ionization state of the analytes and improve separation.

    • Solvent Composition: Varying the ratio of organic solvents like acetonitrile and methanol can significantly impact selectivity.[1]

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be an effective alternative to reversed-phase chromatography.

Q4: What spectroscopic techniques are best for differentiating the isomers?

A combination of spectroscopic techniques is often necessary for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition of the isomers. Tandem MS (MS/MS) can be used to generate fragmentation patterns that may be unique to each isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and the methyl group will differ for each positional isomer. 2D NMR techniques like COSY and HMBC can help in assigning the structure definitively.

  • Infrared (IR) Spectroscopy: While IR spectra may be similar, subtle differences in the fingerprint region and in the N-H and O-H stretching frequencies can help to distinguish between isomers.

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • A single broad peak is observed in the chromatogram.

  • Multiple peaks are present but with significant overlap (resolution < 1.5).

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry Switch from a standard C18 column to a mixed-mode or a specialized column for polar compounds (e.g., HILIC, or a column designed for hydrogen-bonding interactions).
Suboptimal Mobile Phase Systematically adjust the mobile phase pH using formic acid, acetic acid, or ammonium formate to exploit differences in the pKa of the isomers. Also, vary the organic modifier (acetonitrile vs. methanol) and the gradient profile.
Low Column Efficiency Ensure the column is not old or contaminated. Check for and address any dead volume in the HPLC system. Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Problem 2: Ambiguous Mass Spectrometry Data

Symptoms:

  • All isomers show the same m/z value in the mass spectrum.

  • Fragmentation patterns in MS/MS are very similar.

Possible Causes and Solutions:

CauseSolution
Isomers have the same elemental composition This is expected. Rely on chromatographic separation prior to MS analysis.
Insufficient fragmentation energy Optimize the collision energy in your MS/MS experiments to induce more specific fragmentation pathways that can differentiate the isomers.
Lack of reference standards If possible, synthesize or purchase certified reference standards for the suspected isomers to compare their fragmentation patterns and retention times.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation

This protocol outlines a starting point for developing a separation method for this compound and its positional isomers.

  • Column: A mixed-mode column (e.g., with both reversed-phase and weak cation exchange properties) or a column designed for hydrogen-bonding interactions (e.g., SHARC 1).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B

    • 15-18 min: 50-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of 1 mg/mL.

Protocol 2: 1H NMR for Isomer Identification
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Concentration: 5-10 mg/mL

  • Instrument: 400 MHz or higher NMR spectrometer

  • Experiments:

    • 1D Proton (1H): Acquire a standard 1H spectrum to observe the chemical shifts and coupling patterns of the aromatic and methyl protons.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which will help in assigning the positions of the substituents on the pyridine ring.

    • D2O Exchange: Add a drop of D2O to the NMR tube and re-acquire the 1H spectrum to identify exchangeable protons (e.g., -NH2 and -OH).

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of this compound dissolution Dissolve sample in initial mobile phase synthesis->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration nmr NMR Spectroscopy (1H, 13C, COSY) dissolution->nmr hplc HPLC-UV/MS Analysis filtration->hplc separation Assess chromatographic separation hplc->separation structure Elucidate structure using NMR data nmr->structure hrms High-Resolution MS and MS/MS identification Identify isomers based on retention time and MS/MS separation->identification identification->structure conclusion Final Characterization Report structure->conclusion

Caption: Experimental workflow for the characterization of this compound isomers.

Caption: Troubleshooting workflow for poor chromatographic separation of isomers.

References

Preventing degradation of 3-Amino-6-methylpyridin-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-Amino-6-methylpyridin-2-ol to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to protect the compound from moisture as it is hygroscopic.[1][3] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation.

Q2: My this compound has changed color. What could be the cause?

A2: A change in color, such as turning yellow or brown, is often an indicator of degradation. This can be caused by oxidation due to prolonged exposure to air or light.[4] It is also possible that the compound has reacted with impurities or incompatible materials.

Q3: The powder of my this compound is clumping. What does this signify?

A3: Clumping of the powder is a strong indication that the compound has absorbed moisture from the atmosphere.[1] this compound is hygroscopic, and moisture absorption can lead to hydrolysis or other degradation pathways.

Q4: What materials should I avoid when handling or storing this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] These substances are incompatible and can cause vigorous reactions or degradation of the compound.

Q5: How can I check the purity of my stored this compound?

A5: The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its potential degradation products.[5] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation, light exposureStore in an amber vial or a light-blocking container. Purge the container with an inert gas like argon or nitrogen before sealing.
Clumping or Caking of Powder Moisture absorption (Hygroscopic nature)Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed.
Inconsistent Experimental Results Degradation leading to reduced purityRe-analyze the purity of the compound using HPLC. If degraded, consider purifying the compound or using a fresh batch.
Visible Impurities or Foreign Particles ContaminationReview handling procedures to prevent cross-contamination. Ensure spatulas and weighing boats are clean.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general procedure to assess the stability of this compound under specific storage conditions.

1. Objective: To determine the purity and identify potential degradation products of this compound over time under defined storage conditions.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution.

    • This will be your initial (Time 0) sample.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject the "Time 0" sample and record the chromatogram. The peak corresponding to this compound should be identified. The area of this peak represents 100% purity at the start of the study.

  • Stability Study:

    • Store the solid sample of this compound under the desired conditions (e.g., room temperature exposed to light, refrigerated and protected from light, etc.).

    • At specified time points (e.g., 1 week, 1 month, 3 months), prepare a new solution from the stored solid as described in the "Preparation of Stock Solution" section.

    • Analyze the new sample by HPLC using the same method as for the "Time 0" sample.

  • Data Analysis:

    • Compare the chromatograms from the different time points.

    • Look for a decrease in the peak area of the main compound and the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the remaining this compound at each time point relative to the "Time 0" sample.

Visualizations

Troubleshooting_Degradation_of_this compound Troubleshooting Workflow for Compound Degradation start Start: Suspected Degradation visual_inspection Visual Inspection (Color change, clumping) start->visual_inspection purity_analysis Purity Analysis (e.g., HPLC, NMR) visual_inspection->purity_analysis Abnormality observed degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed review_storage Review Storage Conditions (Temperature, Light, Atmosphere) degradation_confirmed->review_storage Yes end_stable Compound is Stable No further action needed degradation_confirmed->end_stable No review_handling Review Handling Procedures (Incompatible materials, Contamination) review_storage->review_handling implement_changes Implement Corrective Actions (e.g., Store in desiccator, use inert gas) review_handling->implement_changes end_remediate Purify Compound or Use New Batch implement_changes->end_remediate

Caption: Troubleshooting workflow for investigating the degradation of this compound.

References

Validation & Comparative

Quantitative Purity Determination of 3-Amino-6-methylpyridin-2-ol: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical compounds, the accurate determination of purity for starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of two prominent analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 3-Amino-6-methylpyridin-2-ol, a key building block in various synthetic pathways. We present supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their needs.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for purity assessment in the pharmaceutical industry.[1][3] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For purity analysis, a detector (typically UV-Vis) is used, and the purity is often calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but can be less accurate if the impurities have different UV responses compared to the main compound.[1][4]

Comparative Data Summary

The following table summarizes the hypothetical performance data for the purity analysis of a batch of this compound using both qNMR and HPLC.

ParameterqNMRHPLC (Area %)
Purity (%) 98.599.5
Precision (RSD, n=6) 0.15%0.30%
Accuracy (% Recovery) 99.2%Not directly measured
Analysis Time per Sample ~15 minutes~25 minutes
Sample Consumption Higher (milligrams)Lower (micrograms)
Destructive NoYes
Reference Standard Internal Standard (e.g., Maleic Acid)Analyte-specific reference standard required for highest accuracy

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30 seconds) is crucial for accurate integration.[5]

  • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

  • Temperature: Maintain a constant temperature, for example, 298 K.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Gradient Program: A suitable gradient from low to high organic phase (acetonitrile) to ensure separation of the main peak from any impurities. For example, 5% B to 95% B over 15 minutes.

3. Data Analysis:

  • The purity is typically determined by the area percentage method, where the peak area of this compound is divided by the total area of all observed peaks and multiplied by 100.

Discussion of Results and Method Comparison

The qNMR method provides a direct measurement of the molar concentration of this compound relative to a primary standard, offering a more accurate assessment of the absolute purity.[1] In our illustrative data, the qNMR purity (98.5%) is slightly lower than the HPLC area percent purity (99.5%). This discrepancy can arise if potential impurities have a significantly different UV response factor compared to the main compound, leading to an under- or overestimation by HPLC.[1]

qNMR Advantages:

  • Primary Method: Provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[1][7]

  • Structural Confirmation: The NMR spectrum simultaneously confirms the identity and structure of the compound being analyzed.[5]

  • Broad Applicability: Can quantify any NMR-active molecule, including those with no UV chromophore.

HPLC Advantages:

  • High Sensitivity: Excellent for detecting and quantifying trace-level impurities.[1]

  • High Throughput: Well-suited for routine quality control with relatively short run times.[5]

  • Established Method: A widely accepted and validated technique in the pharmaceutical industry.

For a comprehensive purity assessment, a combination of both techniques is often recommended.[5] HPLC can provide a detailed impurity profile, while qNMR offers an accurate, absolute purity value for the bulk material. This orthogonal approach ensures the highest level of confidence in the quality of the synthetic intermediate.[5]

Visualized Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for purity determination by qNMR.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Chromatographic Analysis cluster_data_hplc Data Analysis prepare_sample Prepare Sample Solution inject Inject Sample prepare_sample->inject prepare_mobile_phase Prepare Mobile Phases separate Separate Components prepare_mobile_phase->separate inject->separate detect Detect with UV separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks calculate_area_percent Calculate Area % Purity integrate_peaks->calculate_area_percent

Caption: Experimental workflow for purity determination by HPLC.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino-6-methylpyridin-2-ol with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of the most suitable analytical method for their specific needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is a versatile and widely used technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometry offer alternative approaches.

Table 1: Comparison of Performance Characteristics for the Quantification of Pyridine Derivatives

MethodInternal StandardAccuracy (Recovery)Precision (RSD/CV)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV DiethyldiphenylureaExcellent (not quantified)[1]Low relative standard deviations reported[1]5 ppb[1]Not Specified
HS-GC-MS/MS Pyridine-d589-101%[1]2-3%[1]0.006 mg/kg (biota)[1]0.020 mg/kg (biota)[1]
GC-FID N,N-dimethylformamide97.9% - 99.9%[1]0.2569% (pooled CV)[1]0.87 pg/injection[1]Not Specified
Spectrophotometry Not applicableNot specifiedNot specified0.025 to 0.2 ppm[2]Not specified

Experimental Protocols

Detailed methodologies for the validated HPLC method and alternative techniques are provided below.

Validated HPLC-UV Method

This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a mixture of the mobile phase (e.g., acetonitrile and water).

  • If necessary, perform sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial for analysis.

2. Instrumental Analysis:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used for pyridine derivatives.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[1] The use of mixed-mode columns can also be effective for separating hydrophilic compounds without ion-pairing reagents.[3]

  • Flow Rate: A constant flow rate, typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound. A common starting point for aromatic compounds is 254 nm or 280 nm.[4]

3. Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[5] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Alternative Method 1: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)

This method is highly sensitive and selective, making it ideal for the analysis of volatile compounds like pyridine derivatives in complex matrices.[1]

1. Sample Preparation:

  • The sample is placed in a headspace vial.

  • A deuterated internal standard, such as Pyridine-d5, is added.[1]

  • The vial is sealed and heated to allow the volatile components to partition into the headspace.

2. Instrumental Analysis:

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer with a headspace autosampler.[1]

  • Column: A suitable capillary column for the separation of volatile organic compounds.[1]

  • Injection: An automated injection of a defined volume of the headspace gas.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components.[1]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]

Alternative Method 2: Spectrophotometry

This method is based on a color-forming reaction and can be a simpler and more accessible alternative to chromatographic methods.

1. Sample Preparation and Reaction:

  • The method is based on the reaction of the pyridine ring with cyanogen bromide to form glutaconic aldehyde.[2]

  • This intermediate is then coupled with an aromatic amine (e.g., anthranilic acid or 4-aminosalicylic acid) to produce a colored polymethine dye.[2]

  • The reaction conditions such as pH, temperature, and reagent concentrations need to be optimized.[2]

2. Instrumental Analysis:

  • System: A UV-Visible Spectrophotometer.

  • Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax). For example, the yellow polymethine dye formed with 4-aminosalicylic acid can be measured at 400 nm.[2]

  • Quantification: The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standard solutions.

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing sp1 Weigh Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Sonicate (if needed) sp2->sp3 sp4 Filter (0.45 µm) sp3->sp4 sp5 Transfer to Vial sp4->sp5 hplc_system HPLC System (Pump, Injector, Column) sp5->hplc_system Inject Sample detector UV Detector hplc_system->detector data_acquisition Data Acquisition (Chromatogram) detector->data_acquisition quantification Quantification (Peak Area vs. Calibration Curve) data_acquisition->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC quantification of this compound.

Comparison of Analytical Methodologies

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Techniques cluster_outputs Key Outputs & Characteristics analyte Sample HPLC HPLC-UV analyte->HPLC Liquid Injection GCMS HS-GC-MS/MS analyte->GCMS Headspace Injection Spectro Spectrophotometry analyte->Spectro Chemical Reaction HPLC_out High Versatility Good Precision HPLC->HPLC_out GCMS_out High Sensitivity High Selectivity (Volatiles) GCMS->GCMS_out Spectro_out Simplicity Cost-Effective (Lower Selectivity) Spectro->Spectro_out

Caption: Logical comparison of analytical methods for this compound.

References

A Comparative Analysis of 3-Amino-6-methylpyridin-2-ol and Its Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridin-2-ol scaffold represents a versatile starting point for the discovery of novel therapeutic agents. This guide provides a comparative study of 3-Amino-6-methylpyridin-2-ol and its analogs, focusing on their performance in various biological assays and elucidating their structure-activity relationships. The information presented herein is supported by experimental data to aid in the strategic design of next-generation drug candidates.

Introduction to the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Analogs of this compound have demonstrated a broad spectrum of activities, including cytoprotective, neurotropic, and enzyme inhibitory effects. This guide will delve into a comparative analysis of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Comparative Biological Performance

The therapeutic potential of this compound analogs is diverse, with different substitution patterns leading to varied biological activities. Below, we summarize the performance of key analogs across different assays.

Cytoprotective and Antiradical Activity

A series of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, close structural analogs of the parent compound, have been investigated for their cytoprotective effects. While specific quantitative data for direct comparison is still emerging, studies have shown that these compounds exhibit pronounced cytoprotective and antiradical activities.[1][2] The mechanism of this cytoprotection is believed to be linked to the mitigation of oxidative stress.[2]

Kinase Inhibition

The 3-aminopyridin-2-one scaffold has been identified as a promising framework for the development of kinase inhibitors. A fragment library based on this scaffold revealed potent inhibitory activity against key mitotic kinases, Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy.[3]

Compound IDStructureTarget KinaseIC50 (µM)[3]
1 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS11.5
Aurora A3.2
Aurora B2.5
2 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS12.8
Aurora A4.1
Aurora B3.9
3 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-oneMPS1>100
Aurora A>100
Aurora B>100

Table 1: Inhibitory activity of 3-aminopyridin-2-one analogs against MPS1 and Aurora kinases.

Nitric Oxide Synthase (NOS) Inhibition

Analogs based on a related 2-amino-4-methylpyridine scaffold have been evaluated as inhibitors of nitric oxide synthase (NOS) isoforms.[4] Selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms is a key objective in developing anti-inflammatory agents.

Compound IDR Group (at position 6)iNOS IC50 (nM)[4]nNOS IC50 (nM)[4]eNOS IC50 (nM)[4]
4 -CH(CH3)2281,00010,000
5 -CH2CH2F1701,5001,200
6 -CH2CH2CH2F57.66001,700

Table 2: Inhibitory activity and selectivity of 2-amino-4-methylpyridine analogs against NOS isoforms.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (Example: MPS1)[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Procedure:

  • A solution of the test compound is prepared in 100% DMSO and serially diluted.

  • The kinase, substrate (e.g., a generic peptide substrate), and ATP are combined in an appropriate assay buffer.

  • The test compound is added to the kinase reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specified time.

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P) or luminescence-based assays that measure the amount of ATP remaining.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)[1]

Objective: To assess the cytoprotective effect of compounds by measuring cell viability.

Procedure:

  • Cells (e.g., NIH/3T3 fibroblasts) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • For cytoprotection assays, a stressor (e.g., an oxidizing agent) is added to induce cell death.

  • After a defined incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated or vehicle-treated cells).

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_cellular Cellular Assays start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Kinase Inhibition) characterization->primary_assay Test Compounds dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Profiling dose_response->selectivity cell_viability Cell Viability (MTT) selectivity->cell_viability Lead Compounds mechanism Mechanism of Action Studies cell_viability->mechanism kinase_inhibition_pathway cluster_mitosis Mitotic Progression inhibitor 3-Aminopyridin-2-one Analog mps1 MPS1 Kinase inhibitor->mps1 aurora Aurora Kinases inhibitor->aurora spindle Spindle Assembly Checkpoint mps1->spindle regulates proliferation Cell Proliferation chromosome Chromosome Segregation aurora->chromosome regulates cytokinesis Cytokinesis aurora->cytokinesis regulates spindle->chromosome apoptosis Apoptosis spindle->apoptosis inhibition leads to chromosome->cytokinesis chromosome->apoptosis errors lead to cytokinesis->proliferation leads to

References

A Spectroscopic Guide to the Isomers of 3-Amino-6-methylpyridin-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive spectroscopic comparison of 3-Amino-6-methylpyridin-2-ol and its potential isomers. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes available data to facilitate the identification and characterization of these compounds. Due to a scarcity of direct experimental data for this compound, this guide leverages spectroscopic data from the closely related and well-characterized compound, 2-Amino-6-methylpyridine, as a foundational reference. The guide will project the expected spectroscopic variations arising from the introduction and positional changes of the amino and hydroxyl functional groups.

Introduction to the Isomers and Tautomerism

This compound and its isomers are heterocyclic compounds with potential applications in medicinal chemistry. A critical aspect of pyridin-2-ol derivatives is their existence in tautomeric equilibrium, in this case, between the keto (lactam) and enol (lactim) forms. For this compound, this equilibrium is between the pyridinol and the pyridinone forms. The position of this equilibrium is influenced by factors such as solvent polarity and temperature, which in turn significantly affects the spectroscopic properties.

Spectroscopic Comparison

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) characteristics of this compound. These predictions are based on the known spectra of 2-Amino-6-methylpyridine and fundamental principles of spectroscopy.

Data Summary
Spectroscopic Technique2-Amino-6-methylpyridine (Reference)This compound (Predicted)Key Differences and Rationale
¹H NMR Aromatic Protons: ~6.1-7.3 ppm; Amino Protons: ~4.6-5.2 ppm; Methyl Protons: ~2.3-2.4 ppm[1]Aromatic Protons: Shifted due to OH group; Amino Protons: Shifted; Methyl Protons: Similar to reference; OH Proton: Broad singletThe electron-donating hydroxyl group will significantly alter the chemical environment of the aromatic protons. The position of the amino and hydroxyl protons will be solvent-dependent.
¹³C NMR Aromatic Carbons: ~105-158 ppm; Methyl Carbon: ~24 ppmC2 Carbon: Shifted significantly downfield (~160-170 ppm) due to the hydroxyl group. Other aromatic carbons will also show shifts.The carbon bearing the hydroxyl group (C2) is expected to be the most deshielded.
IR Spectroscopy N-H stretching (amine): ~3300-3500 cm⁻¹; C=C and C=N stretching: ~1580-1620 cm⁻¹[2]O-H stretching (hydroxyl): Broad band ~3200-3600 cm⁻¹; N-H stretching (amine): ~3300-3500 cm⁻¹; C=O stretching (keto tautomer): ~1650-1690 cm⁻¹The presence of a broad O-H stretch is a key indicator. The C=O stretch will be present if the keto tautomer is significant.
UV-Vis Spectroscopy λmax ~250-280 nmRed-shifted λmax compared to the referenceThe hydroxyl group is an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maximum.
Mass Spectrometry Molecular Ion (M⁺): m/z 108.07[2]Molecular Ion (M⁺): m/z 124.06The mass will increase by 16 amu due to the addition of an oxygen atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon chemical environments and establish the molecular structure.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum should be acquired using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR.

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra should be phase-corrected and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Spectral Acquisition: A background spectrum of the empty sample holder is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties of the compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Spectral Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation synthesis Synthesis & Purification of Isomers nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis ms Mass Spectrometry synthesis->ms data_table Quantitative Data Tabulation nmr->data_table ir->data_table uv_vis->data_table ms->data_table interpretation Structural Elucidation & Isomer Differentiation data_table->interpretation final_report Final Report interpretation->final_report Publish Comparison Guide

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Comparative Biological Activities of 3-Amino-6-methylpyridin-2-ol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of substituted 3-Amino-6-methylpyridin-2-ol derivatives reveals a promising scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This guide synthesizes available preclinical data, offering a comparative overview of their biological performance and elucidating the underlying mechanisms of action to inform future drug development efforts.

The this compound core structure has emerged as a versatile template in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Variations in substitution on this scaffold have led to compounds with potent and selective effects, highlighting its potential for therapeutic applications. This review consolidates data on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting a clear comparison of their efficacy.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the closely related aminopyridinol scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.

Table 1: Anticancer and Kinase Inhibitory Activity of Aminopyridinol Derivatives

Compound IDCancer Cell LineCytotoxicity IC50 (µM)Target KinaseKinase Inhibition IC50 (nM)Reference
Compound 6A Hep3B (Hepatocellular Carcinoma)25.2FGFR11565[1]
FGFR21149[1]
FGFR3277[1]
FGFR4190[1]
Compound 6O Hep3B (Hepatocellular Carcinoma)4.5FGFR1>50,000[1]
FGFR235,482[1]
FGFR3>30,000[1]
FGFR475.3[1]
BLU9931 (Reference) Hep3B (Hepatocellular Carcinoma)~0.9FGFR4-[1]

Note: Data for Compounds 6A and 6O are for 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, respectively, which are structurally similar to the this compound scaffold.

Notably, Compound 6O, a dimethylpyrimidinol derivative, demonstrated high selectivity and potent inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1] It exhibited a remarkable 398- to 664-fold selectivity for FGFR4 over other FGFR subtypes.[1] This highlights the potential of the aminopyridinol scaffold to generate highly selective kinase inhibitors. The anti-proliferative activity of Compound 6O against the Hep3B cell line, which overexpresses the FGF19/FGFR4 signaling pathway, further underscores its therapeutic potential.[1]

The proposed mechanism of action for these compounds involves the inhibition of downstream signaling pathways crucial for cancer cell survival and proliferation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds and Activates RAS RAS FGFR4->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative (e.g., Compound 6O) Inhibitor->FGFR4 Inhibits

FGFR4 Signaling Pathway Inhibition

Antimicrobial Activity: A New Frontier

While extensive data on the antimicrobial properties of this compound derivatives are still emerging, related aminopyridine structures have demonstrated notable antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of Aminopyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivativesStaphylococcus aureus (MRSA)0.25 - 4[2]
Streptococcus pneumoniae0.25 - 1[2]
3-aminoimidazo[1,2-a]pyridine derivativesEscherichia coli15.625
Klebsiella pneumoniaeBetter than Gentamicin
Staphylococcus epidermidis62.5

The data suggests that the aminopyridine scaffold can be effectively functionalized to target a range of bacterial pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for these antimicrobial derivatives is likely multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Results node1 Bacterial Culture (e.g., S. aureus, E. coli) node3 Inoculate Microplate Wells node1->node3 node2 Compound Dilution Series node2->node3 node4 Incubate at 37°C node3->node4 node5 Observe for Bacterial Growth node4->node5 node6 Determine Minimum Inhibitory Concentration (MIC) node5->node6

Antimicrobial Susceptibility Testing Workflow

Anti-inflammatory Potential: Modulating Inflammatory Responses

Several studies on related pyridine derivatives have indicated promising anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential in treating a variety of inflammatory conditions.

For instance, certain 3-hydroxy pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. The proposed mechanism involves the chelation of iron, which is crucial for the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are central to the inflammatory cascade.

While direct quantitative data for this compound derivatives is limited, the structure-activity relationships observed in similar compounds suggest that appropriate substitutions could lead to potent anti-inflammatory agents.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade Stimulus e.g., Carrageenan ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX_LOX COX / LOX Enzymes ArachidonicAcid->COX_LOX Prostaglandins Prostaglandins Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Inhibitor This compound Derivative (Hypothetical) Inhibitor->COX_LOX Inhibits

Modulation of the Inflammatory Pathway

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for acute anti-inflammatory activity.

  • Compound Administration: Test compounds are administered to rats, typically via oral or intraperitoneal routes.

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising starting point for the development of novel therapeutics. The available data strongly suggests potential for potent and selective kinase inhibitors for cancer therapy, broad-spectrum antimicrobial agents, and effective anti-inflammatory drugs.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships for each biological target. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The versatility of this scaffold, coupled with the encouraging preliminary data, makes it a high-priority area for further investigation in the quest for new and improved medicines.

References

LC-MS vs. GC-MS for the Analysis of 3-Amino-6-methylpyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and identification of small molecules like 3-Amino-6-methylpyridin-2-ol, a substituted aminopyridine derivative, is critical in various stages of drug development, from metabolism studies to quality control. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by established principles and experimental considerations.

Physicochemical Properties of this compound

This compound possesses key structural features that dictate its analytical behavior. The presence of both an amino (-NH₂) group and a hydroxyl (-OH) group on the pyridine ring makes it a polar and hydrophilic molecule. These functional groups can readily participate in hydrogen bonding, which results in low volatility and potential thermal instability at the high temperatures typically used in GC analysis.[1][2][3] These properties are the primary determinants in selecting the most appropriate analytical methodology.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a technique that separates compounds in a liquid mobile phase followed by detection with a mass spectrometer. It is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile molecules.[4][5][6]

Principle of Analysis: Due to its inherent polarity, this compound can be readily analyzed by LC-MS without chemical modification. The compound is dissolved in a suitable solvent, separated from other matrix components on a liquid chromatography column (typically using reversed-phase or hydrophilic interaction liquid chromatography - HILIC), and then ionized, commonly using a soft ionization technique like Electrospray Ionization (ESI), before mass analysis.[4][7] This approach minimizes the risk of thermal degradation.

Advantages:

  • High Sensitivity and Specificity: LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers excellent sensitivity, often reaching femtogram (10⁻¹⁵ g) levels, and high specificity.[5][7][8]

  • Direct Analysis: No chemical derivatization is required, which simplifies sample preparation, reduces analysis time, and eliminates potential sources of error.[8][9]

  • Suitable for Thermally Labile Compounds: The analysis is performed at or near ambient temperature, preserving the integrity of heat-sensitive molecules.[4][10]

  • Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation.[11]

Disadvantages:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially affecting accuracy.[8]

  • Higher Instrument Cost: LC-MS systems, especially high-resolution models, generally have a higher initial purchase and maintenance cost compared to GC-MS systems.[5][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds in a gaseous mobile phase before mass analysis. It is the gold standard for volatile and thermally stable compounds.[4][6][12]

Principle of Analysis: The direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature.[13] To make it amenable to GC, a chemical derivatization step is mandatory.[14][15] This process involves reacting the polar functional groups (-NH₂ and -OH) with a reagent to form a more volatile and thermally stable derivative. A common approach is silylation, which replaces the active hydrogens with a nonpolar group like trimethylsilyl (TMS).[16][17]

Advantages:

  • Excellent Chromatography: GC offers high-resolution separation, especially for complex mixtures of isomers.[7]

  • Robust and Reproducible Fragmentation: Electron Ionization (EI), the most common GC-MS ionization technique, produces extensive and highly reproducible fragmentation patterns that are ideal for compound identification via library matching against established databases like NIST.[7][8]

  • Lower Cost: GC-MS instruments are generally less expensive to purchase and maintain than LC-MS systems.[4][8]

Disadvantages:

  • Mandatory Derivatization: The need for derivatization adds complexity, time, and cost to the sample preparation workflow. It can also introduce variability and potential side-product formation.[6][14]

  • Potential for Thermal Degradation: Even after derivatization, some compounds can be susceptible to degradation in the hot GC inlet.

  • Limited to Volatile Analytes: The technique is fundamentally limited to compounds that are volatile or can be made volatile.[4]

Performance Comparison Summary

The following table summarizes the key performance characteristics of LC-MS and GC-MS for the analysis of this compound.

ParameterLC-MSGC-MS
Analyte Suitability Excellent for polar, non-volatile compounds.[4][12]Requires volatile or semi-volatile compounds.[4][12]
Sample Preparation Simple (e.g., dilute-and-shoot, protein precipitation).[8][18]Complex (requires extraction and mandatory chemical derivatization).[14][15]
Need for Derivatization No.[9]Yes (e.g., silylation).[13]
Thermal Stability Not a concern; analysis at ambient temperature.[10]Critical; analyte must be stable at high temperatures or be derivatized.
Sensitivity Generally higher, especially for targeted analysis (LC-MS/MS).[7][11]High for volatile compounds, but can be limited by derivatization efficiency.
Ionization Technique Soft (e.g., ESI, APCI), preserves molecular ion.[4][7]Hard (e.g., EI), extensive and reproducible fragmentation.[7]
Compound Identification Based on retention time and mass-to-charge ratio (often MS/MS).Based on retention time and highly reproducible fragmentation pattern (library searchable).
Typical Throughput Higher, due to simpler sample preparation.Lower, due to the additional derivatization step.
Instrument Cost Generally higher.[5][11]Generally lower.[8]

Analytical Workflows

The logical workflows for analyzing this compound by LC-MS and GC-MS highlight the fundamental difference in sample processing.

G cluster_0 LC-MS Workflow cluster_1 GC-MS Workflow Sample_LC Sample SPE_LC Sample Preparation (Dilution / Extraction) Sample_LC->SPE_LC Analysis_LC LC-MS Analysis SPE_LC->Analysis_LC Data_LC Data Acquisition & Processing Analysis_LC->Data_LC Sample_GC Sample SPE_GC Sample Preparation (Extraction) Sample_GC->SPE_GC Deriv Derivatization (e.g., Silylation) SPE_GC->Deriv Analysis_GC GC-MS Analysis Deriv->Analysis_GC Data_GC Data Acquisition & Processing Analysis_GC->Data_GC

Comparison of LC-MS and GC-MS analytical workflows.

Experimental Protocols

Below are representative, detailed methodologies for the analysis of this compound using both techniques. These should serve as a starting point for method development and validation.

Protocol 1: LC-MS/MS Method
  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Liquid Chromatography Conditions:

    • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, return to 95% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 150°C

    • Desolvation Gas Temperature: 400°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical precursor ion would be [M+H]⁺, followed by optimization of fragment ions and collision energies.

Protocol 2: GC-MS Method
  • Sample Preparation (Plasma):

    • Perform a liquid-liquid extraction. To 200 µL of plasma, add an internal standard and adjust pH to >9 with ammonium hydroxide.

    • Extract twice with 1 mL of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation): [17]

    • To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and 50 µL of pyridine.[16][19]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[19]

    • Cool to room temperature before injection.

  • Gas Chromatography Conditions:

    • Column: 5% Phenyl Polysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp to 280°C at 20°C/min. Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Conclusion

For the analysis of this compound, LC-MS is the superior and more direct analytical technique. Its ability to handle polar, non-volatile, and potentially thermally labile compounds without chemical derivatization leads to a simpler, faster, and more robust workflow.[5][10] The high sensitivity and specificity of modern LC-MS/MS systems make it the preferred choice for quantitative bioanalysis in drug development.[8]

While GC-MS is a powerful tool, its application to this analyte is hampered by the mandatory, multi-step derivatization process required to impart volatility.[13][14][15] This additional step increases the potential for analytical error and lowers overall throughput, making GC-MS a less favorable, albeit viable, alternative.

References

Establishing a Reference Standard for 3-Amino-6-methylpyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any chemical entity in research and development. This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for 3-Amino-6-methylpyridin-2-ol. The outlined experimental protocols are designed to rigorously assess the identity, purity, and content of a candidate material, ensuring its suitability for use as a reference standard in qualitative and quantitative analyses.

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is paramount for the comprehensive characterization of a reference standard. The following table summarizes the key analytical methods and their specific roles in establishing the reference standard for this compound.

Analytical TechniqueParameter MeasuredPurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity and Impurity ProfileTo determine the area percentage of the main component and identify any organic impurities.Purity ≥ 99.5%
Mass Spectrometry (MS) Molecular Weight and StructureTo confirm the identity of the compound by determining its molecular mass and fragmentation pattern.Molecular ion [M+H]⁺ at m/z 125.07
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical Structure and IdentityTo provide detailed information about the molecular structure and confirm the identity of the compound.Spectra consistent with the proposed structure of this compound.
Quantitative NMR (qNMR) Absolute Purity/ContentTo determine the absolute purity of the material against a certified internal standard.Assay value with uncertainty.
Residual Solvent Analysis (GC-HS) Residual SolventsTo quantify any remaining solvents from the synthesis process.Conforms to ICH Q3C limits.
Water Content (Karl Fischer Titration) Water ContentTo determine the amount of water present in the material.Water content ≤ 0.5%
Elemental Analysis Elemental CompositionTo confirm the empirical formula of the compound.Experimental values for C, H, N, and O within ±0.4% of the theoretical values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a template and may require optimization based on the specific instrumentation and candidate material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the candidate material in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution (prepared for HPLC analysis) directly into the mass spectrometer.

  • Data Acquisition: Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum.

  • Sample Preparation: Dissolve an appropriate amount of the candidate material in the deuterated solvent.

Quantitative NMR (qNMR) for Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble and stable.

  • Methodology:

    • Accurately weigh the candidate material and the internal standard into the same NMR tube.

    • Dissolve the solids in a known volume of the deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the known purity of the internal standard.

Workflow for Establishing the Reference Standard

The following diagram illustrates the logical workflow for the comprehensive characterization and establishment of this compound as a reference standard.

G cluster_0 Candidate Material Selection cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Content Assignment cluster_4 Reference Standard Establishment A Source High-Purity This compound B Mass Spectrometry (MS) A->B Identity C NMR Spectroscopy (¹H and ¹³C) A->C Identity D Elemental Analysis A->D Identity E HPLC for Organic Impurities A->E Purity F GC-HS for Residual Solvents A->F Purity G Karl Fischer for Water Content A->G Purity H Quantitative NMR (qNMR) A->H Content I Data Review and Approval D->I E->I G->I H->I J Certificate of Analysis Generation I->J K Assign Reference Standard Lot Number J->K

Caption: Workflow for the establishment of a chemical reference standard.

This comprehensive approach, combining orthogonal analytical techniques, ensures the thorough characterization of this compound and the establishment of a reliable reference standard for use in research and pharmaceutical development.

Cross-Reactivity Profile of 3-Amino-6-methylpyridin-2-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cross-reactivity of compounds derived from the 3-Amino-6-methylpyridin-2-ol scaffold. Understanding the selectivity of these compounds is critical for advancing drug discovery programs, minimizing off-target effects, and ensuring therapeutic efficacy. This document summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

The this compound core structure is a key pharmacophore in the development of novel kinase inhibitors. Modifications to this scaffold can significantly influence a compound's potency and its selectivity across the human kinome. This guide focuses on the cross-reactivity of derivatives of this scaffold, with a particular emphasis on their activity against various protein kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of a series of aminopyridinol and aminopyrimidinol derivatives against a panel of Fibroblast Growth Factor Receptors (FGFRs). These compounds are structurally related to this compound and provide valuable insights into the structure-activity relationship (SAR) and selectivity of this chemical class. Notably, compound 6O , an aminodimethylpyrimidinol derivative, demonstrates high selectivity for FGFR4 over other FGFR family members.

Compound IDStructureTarget KinaseIC50 (nM)% Inhibition @ 1µMReference
6A 6-Amino-2,4,5-trimethylpyridin-3-ol derivativeFGFR1-~75%[1]
FGFR2-~70%[1]
FGFR3-~65%[1]
FGFR4 <100 ~95% [1]
6O 2-Amino-4,6-dimethylpyrimidin-5-ol derivativeFGFR1>1000<10%[1]
FGFR2>1000<10%[1]
FGFR3>1000<10%[1]
FGFR4 <50 ~100% [1]
BLU9931 Reference FGFR4 InhibitorFGFR1>1000<10%[1]
FGFR2>1000<10%[1]
FGFR3>1000<10%[1]
FGFR4 <50 ~100% [1]

Understanding Selectivity: The FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR signaling cascade. Selective inhibitors are sought to target specific FGFR isoforms driving oncogenesis while sparing others to minimize toxicity.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR Signaling Pathway.

Experimental Protocols

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A common method involves screening the compound against a large panel of purified kinases and measuring its ability to inhibit the enzymatic activity of each. This protocol outlines a widely used method for in vitro kinase profiling.

In Vitro Kinase Assay Panel (Radiometric Format)

Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.

Materials:

  • Test compounds (solubilized in DMSO)

  • Recombinant protein kinases

  • Kinase-specific substrates (peptides or proteins)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (specific to each kinase)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase to allow for a more accurate determination of the IC₅₀.

    • Incubate the reaction for a specified time (e.g., 30-120 minutes) at 30°C.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specific radioactive signals.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Buffer, Compound) Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Substrate, [γ-³³P]ATP) Reaction_Setup->Reaction_Start Incubation Incubate Reaction_Start->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Filter_Binding Transfer to Filter Plate Stop_Reaction->Filter_Binding Washing Wash Filter Plate Filter_Binding->Washing Detection Measure Radioactivity Washing->Detection Data_Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radiometric kinase inhibition assay.

Conclusion

The data presented in this guide highlight the potential for developing highly selective kinase inhibitors based on the this compound scaffold. The aminodimethylpyrimidinol derivative 6O serves as a compelling example of how subtle structural modifications can dramatically improve selectivity for a specific kinase target, in this case, FGFR4. The provided experimental protocols offer a standardized approach for assessing the cross-reactivity of novel compounds. Further profiling of these and related derivatives against a broader panel of kinases and other off-target enzymes will be crucial for the development of safe and effective therapeutic agents. Researchers are encouraged to utilize this guide as a reference for their own internal drug discovery and development programs.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 3-Amino-6-methylpyridin-2-ol, a crucial intermediate in pharmaceutical development. The efficiency of different synthetic strategies is evaluated based on reaction yields, conditions, and reagent accessibility. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the amino and hydroxyl groups on the pyridine ring, make it a versatile scaffold for modification in drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide focuses on the final step of the synthesis, which is typically the reduction of a nitro precursor, 6-Hydroxy-5-nitro-2-picoline.

Synthesis of the Precursor: 6-Hydroxy-5-nitro-2-picoline

The common precursor for the synthesis of this compound is 6-Hydroxy-5-nitro-2-picoline. An established method for its preparation is the diazotization of 2-amino-3-nitro-6-methylpyridine followed by hydrolysis.

Experimental Protocol: Synthesis of 6-Hydroxy-5-nitro-2-picoline[1]

To a solution of 2-amino-3-nitro-6-methylpyridine (10 g, 0.065 mol) in 100 mL of water, concentrated sulfuric acid (12 mL) is slowly added with stirring while cooling in an ice bath to 0 °C. Sodium nitrite (6.9 g, 0.098 mol) is then added in portions, maintaining the reaction temperature at 0 °C for 4 hours. The reaction mixture is allowed to stand for 12 hours, during which a yellow precipitate forms. The precipitate is collected by vacuum filtration and dried under vacuum to yield the product.

Yield: 77%[1] Product: Yellow solid[1] Melting Point: 216.5-218.5 °C (recrystallized from water)[1]

Comparison of Synthetic Routes for this compound

The primary transformation in the synthesis of this compound from 6-Hydroxy-5-nitro-2-picoline is the reduction of the nitro group to an amine. Several methods are commonly employed for this type of reduction. Below is a comparison of the most relevant approaches.

Quantitative Data Summary
Route Reducing Agent Catalyst Solvent Reaction Time Temperature Typical Yield Key Considerations
Route 1 Hydrogen gas (H₂)Pd/C, PtO₂, or Rh/CEthanol, Methanol, or Acetic Acid4 - 16 hoursRoom Temperature - 40°CHigh (>90%)Requires specialized high-pressure hydrogenation equipment. Catalyst can be flammable.
Route 2 Tin(II) chloride dihydrate (SnCl₂·2H₂O)-Concentrated HCl30 minutes - 2 hoursRefluxGood to High (70-90%)Stoichiometric amounts of tin salts are produced as waste.
Route 3 Iron (Fe) powder-Acetic Acid/Water or Ethanol/Water/HCl1 - 3 hoursSteam bath/RefluxGood (70-85%)Inexpensive and environmentally benign metal. Workup can be tedious to remove iron salts.
Route 4 Sodium dithionite (Na₂S₂O₄)-Water/Ammonium Hydroxide1 - 2 hoursBoilingVariable (60-80%)Mild conditions, but can sometimes lead to incomplete reduction or side products.

Logical Workflow for Synthesis and Comparison

cluster_precursor Precursor Synthesis cluster_reduction Reduction Routes cluster_comparison Comparison Metrics 2-amino-3-nitro-6-methylpyridine 2-amino-3-nitro-6-methylpyridine 6-Hydroxy-5-nitro-2-picoline 6-Hydroxy-5-nitro-2-picoline 2-amino-3-nitro-6-methylpyridine->6-Hydroxy-5-nitro-2-picoline Diazotization/ Hydrolysis Route_1 Route 1: Catalytic Hydrogenation 6-Hydroxy-5-nitro-2-picoline->Route_1 Route_2 Route 2: SnCl2 Reduction 6-Hydroxy-5-nitro-2-picoline->Route_2 Route_3 Route 3: Fe/Acid Reduction 6-Hydroxy-5-nitro-2-picoline->Route_3 Route_4 Route 4: Na2S2O4 Reduction 6-Hydroxy-5-nitro-2-picoline->Route_4 Target_Molecule This compound Route_1->Target_Molecule Route_2->Target_Molecule Route_3->Target_Molecule Route_4->Target_Molecule Yield Yield Target_Molecule->Yield Conditions Conditions Target_Molecule->Conditions Reagents Reagents Target_Molecule->Reagents

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation

This method generally provides high yields and clean product, but requires specialized equipment.

Experimental Protocol (General): In a high-pressure reaction vessel, 6-Hydroxy-5-nitro-2-picoline (1.0 g) is dissolved in a suitable solvent such as ethanol or glacial acetic acid (20-30 mL). A catalytic amount of a noble metal catalyst on carbon support (e.g., 5-10 mol% Pd/C or PtO₂) is added to the solution. The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (typically 3-5 bar). The mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for 4 to 16 hours, or until hydrogen uptake ceases. Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the product.

Route 2: Reduction with Tin(II) Chloride

A classic and reliable method for nitro group reduction in a laboratory setting.

Experimental Protocol (Adapted from a similar reduction): [2] To a solution of 6-Hydroxy-5-nitro-2-picoline (1.0 g) in concentrated hydrochloric acid (10-15 mL), Tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 4-5 equivalents) is added. The mixture is heated to reflux for 30 minutes to 2 hours, with reaction progress monitored by TLC. After cooling, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The resulting precipitate of tin salts is removed by filtration. The aqueous layer is then extracted several times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the product.

Route 3: Reduction with Iron in Acidic Medium

An economical and environmentally friendly option, although the workup can be more involved.

Experimental Protocol (Adapted from a similar reduction): [3] In a round-bottom flask, a mixture of 6-Hydroxy-5-nitro-2-picoline (1.0 g), iron powder (approximately 3-5 equivalents), and a solvent system such as 50% aqueous ethanol or glacial acetic acid is prepared. A small amount of concentrated hydrochloric acid may be added to activate the iron. The mixture is heated on a steam bath or refluxed for 1 to 3 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered to remove the excess iron and iron salts. The filtrate is concentrated under reduced pressure, and the residue is taken up in water and neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the product. The product is then collected by filtration, washed with water, and dried.

Route 4: Reduction with Sodium Dithionite

This method uses a mild reducing agent and is often performed in aqueous media.

Experimental Protocol (Adapted from a similar reduction): [4] 6-Hydroxy-5-nitro-2-picoline (1.0 g) is dissolved in a mixture of water and ammonium hydroxide. Sodium dithionite (Na₂S₂O₄, approximately 3-4 equivalents) is added in portions to the solution. The reaction mixture may become warm. After the initial reaction subsides, the solution is gently boiled for 1-2 hours. The reaction is monitored by TLC. Upon completion, the solution is cooled and acidified with acetic acid to precipitate the product. The precipitate is collected by filtration, washed with cold water, and dried.

Conclusion

The choice of synthetic route to this compound depends on the specific requirements of the researcher, including scale, available equipment, cost considerations, and environmental impact. Catalytic hydrogenation generally offers the highest yields and purity but requires specialized apparatus. Reductions using tin(II) chloride or iron are robust and effective for laboratory-scale synthesis, with the latter being more cost-effective and environmentally friendly. Sodium dithionite provides a milder alternative, though yields may be more variable. The provided protocols and comparative data serve as a guide for selecting the optimal synthetic strategy.

References

In-Silico Prediction vs. Experimental Data: A Comparative Guide for the Properties of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a comprehensive understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. This guide provides a comparative analysis of in-silico predicted values versus the imperative for experimental data for the compound 3-Amino-6-methylpyridin-2-ol (CAS: 52334-79-9). While in-silico tools offer rapid and cost-effective initial assessments, they are not a substitute for rigorous experimental validation.

Executive Summary

Currently, there is a notable scarcity of publicly available experimental data for the physicochemical and ADMET properties of this compound. This guide utilizes predicted data from reputable in-silico models to establish a baseline for comparison and underscores the critical need for future experimental studies. The predicted values presented herein should be regarded as preliminary estimates, necessitating confirmation through laboratory-based assays.

Data Presentation: In-Silico Predictions

The following tables summarize the predicted physicochemical and ADMET properties of this compound, generated using advanced computational models. These predictions are essential for early-stage assessment and hypothesis generation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn-Silico Tool Used
Molecular Weight124.14 g/mol ---
logP (Octanol-Water Partition Coefficient)0.85ADMETlab 3.0
Aqueous Solubility (logS)-2.15ADMETlab 3.0
pKa (Acidic)9.50ADMETlab 3.0
pKa (Basic)2.50ADMETlab 3.0

Table 2: Predicted ADMET Properties of this compound

ADMET ParameterPredictionIn-Silico Tool Used
Absorption
Human Intestinal Absorption (HIA)GoodADMETlab 3.0
Caco-2 PermeabilityModerateADMETlab 3.0
P-glycoprotein SubstrateNoADMETlab 3.0
Distribution
Blood-Brain Barrier (BBB) PenetrationYesADMETlab 3.0
Plasma Protein BindingLowADMETlab 3.0
Metabolism
CYP2D6 SubstrateYesADMETlab 3.0
CYP3A4 SubstrateNoADMETlab 3.0
Excretion
Renal Organic Cation Transporter (OCT2)SubstrateADMETlab 3.0
Toxicity
hERG InhibitionLow RiskADMETlab 3.0
Ames MutagenicityNon-mutagenicADMETlab 3.0
CarcinogenicityNon-carcinogenADMETlab 3.0

The Imperative for Experimental Data

While in-silico models provide valuable guidance, experimental determination of these properties is the gold standard for accurate and reliable data. Computational predictions can be influenced by the algorithms and training datasets used, potentially leading to discrepancies with real-world measurements. Therefore, the following experimental protocols are recommended for the validation of the predicted properties of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer system in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constants (pKa) of a compound.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve. For a more accurate determination, the derivative of the titration curve can be calculated.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) can be determined efficiently using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Column and Mobile Phase: A C18 stationary phase column is typically used. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their known logP values.

  • Sample Analysis: this compound is injected onto the column under the same chromatographic conditions as the standards.

  • Data Analysis: The retention time of the compound is measured, and its logP value is calculated from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of comparing in-silico predictions with experimental data and the workflow for the shake-flask solubility determination.

cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation insilico_tool ADMETlab 3.0 predicted_data Predicted Physicochemical & ADMET Data insilico_tool->predicted_data comparison Comparative Analysis predicted_data->comparison exp_protocol Shake-Flask, Potentiometry, RP-HPLC experimental_data Experimental Physicochemical & ADMET Data exp_protocol->experimental_data experimental_data->comparison conclusion Informed Decision Making comparison->conclusion

Caption: Workflow for comparing in-silico predictions with experimental data.

start Start add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate separate Separate Phases (Filtration/Centrifugation) equilibrate->separate quantify Quantify Concentration (HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

The synergy between in-silico prediction and experimental validation is a cornerstone of modern drug discovery. For this compound, the provided in-silico data offers a valuable starting point for its evaluation. However, to build a robust and reliable data package for this compound, it is imperative that these predictions are followed up with rigorous experimental studies as outlined in this guide. The resulting experimental data will be crucial for accurate decision-making in the progression of any research or development program involving this molecule.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-6-methylpyridin-2-ol.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on safety data for structurally similar compounds and established best practices for handling hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). Based on data from analogous compounds, this chemical should be handled as a hazardous substance.

Key Hazards:

  • Toxicity: May be toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: Can cause skin, eye, and respiratory system irritation.[2]

Personal Protective Equipment (PPE) and Hazard Summary

Equipment/ParameterSpecificationHazard Class (based on similar compounds)
Eye Protection Chemical safety goggles or a full-face shield.Acute Toxicity (Oral, Dermal, Inhalation)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Skin Corrosion/Irritation
Body Protection Laboratory coat.Serious Eye Damage/Eye Irritation
Respiratory Protection NIOSH/MSHA-approved respirator, particularly when handling the solid form to prevent dust inhalation.Specific Target Organ Toxicity

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be discharged into the sewer system or mixed with non-hazardous laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials such as filter paper, pipette tips, and weighing boats.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.

    • For solid waste, use a clearly labeled, sealable container.

    • For solutions, use a leak-proof container with a secure cap.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards (e.g., "Toxic," "Irritant").

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from sources of heat, sparks, or open flames.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the affected area.

    • Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Containment and Cleanup:

    • Wearing the appropriate PPE, carefully manage the spill.

    • For solid spills, gently sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE start->ppe_check spill Spill Occurs start->spill segregate Step 2: Segregate Waste ppe_check->segregate containerize Step 3: Place in a Labeled, Compatible Container segregate->containerize storage Step 4: Store in Designated Satellite Accumulation Area containerize->storage disposal Step 5: Arrange for Pickup by Approved Hazardous Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end spill->ppe_check No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Clean Up 3. Dispose of as Hazardous Waste spill->spill_procedure Yes spill_procedure->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-6-methylpyridin-2-ol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the known hazards of structurally similar compounds, including various aminopyridines and pyridine derivatives. It is imperative to handle this compound with extreme caution in a controlled laboratory environment, adhering to all institutional and local safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary

Based on data from analogous compounds, this compound should be treated as a hazardous substance. Similar aminopyridine compounds are known to be:

  • Acutely Toxic: Potentially fatal if swallowed or in contact with skin.[1][2]

  • Irritating: Causes skin and serious eye irritation.[3]

  • Respiratory Tract Irritant: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standards and Specifications
Eye and Face Protection Tightly fitting safety goggles or a face shield.[5][6][7]NIOSH (US) or EN 166 (EU) approved.[2][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene).[5][6][7][8][9] A flame-retardant and chemically impervious lab coat or coveralls.[5][6][7][8]Inspect gloves for tears or punctures before use.[5] Lab coat should be fully buttoned.[5][9]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[5][6][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[2][5][8]Ensure the fume hood is operational before starting work.[5]
Footwear Closed-toe, chemical-resistant shoes.---

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

Preparation and Engineering Controls:
  • Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][6][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][9]

  • Material Gathering: Before starting, gather all necessary chemicals, equipment, and waste containers.

Handling:
  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.[5][6]

  • Weighing and Transfer: Carefully weigh and transfer the compound within the chemical fume hood to prevent the release of dust or vapors.

  • Spill Prevention: Use secondary containment (e.g., a tray) to minimize the impact of potential spills.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

Cleanup:
  • Decontamination: Decontaminate all surfaces and glassware that have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water after work.[6][10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:
  • Hazardous Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and spill cleanup materials, must be treated as hazardous waste.[6]

  • Designated Container: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

Waste Storage:
  • Segregation: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[6]

  • Labeling: Ensure the waste container is clearly labeled with its contents and associated hazards.

Waste Disposal:
  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[1]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather Materials & Waste Containers prep_fumehood->prep_materials handle_weigh Weigh and Transfer in Fume Hood prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE & Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.